GSK 690 Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSJYXXWZFXNJ-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a central role in cell survival, proliferation, and metabolism.[1][3][4] Constitutive activation of Akt, often due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, is linked to oncogenesis and poorer prognoses.[1] GSK690693 has been investigated as a potential therapeutic agent in oncology, and this guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] By binding to the ATP-binding pocket of the Akt kinase domain, GSK690693 prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signaling cascade that promotes cell survival and proliferation.[4][6] This leads to the induction of apoptosis in cancer cells that are dependent on the Akt signaling pathway.[3][7]
Quantitative Analysis of Kinase Inhibition
GSK690693 demonstrates low nanomolar potency against the Akt isoforms. Its inhibitory activity has been quantified through various in vitro kinase assays.
| Target | IC50 Value (nM) |
| Akt1 | 2[5][6][8] |
| Akt2 | 13[5][6][8] |
| Akt3 | 9[5][6][8] |
While highly selective for Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family, at slightly higher concentrations.
| Off-Target Kinase | IC50 Value (nM) |
| PKA | 24[6][8] |
| PrkX | 5[6][8] |
| PKC isozymes | 2-21[6][8] |
| AMPK | 50[6][8] |
| DAPK3 | 81[6][8] |
| PAK4 | 10[8] |
| PAK5 | 52[8] |
| PAK6 | 6[8] |
Cellular Activity and Proliferation
The inhibitory effect of GSK690693 on Akt signaling translates to potent anti-proliferative activity in a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) |
| T47D | Breast Carcinoma | 72[8] |
| ZR-75-1 | Breast Carcinoma | 79[8] |
| BT474 | Breast Carcinoma | 86[8] |
| HCC1954 | Breast Carcinoma | 119[8] |
| MDA-MB-453 | Breast Carcinoma | 975[8] |
| LNCaP | Prostate Cancer | 147[8] |
| COG-LL-317 | T-cell ALL | 6.5[1] |
In cellular assays, GSK690693 has been shown to inhibit the phosphorylation of key Akt substrates, such as GSK3β, with IC50 values ranging from 43 to 150 nM.[6][8]
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by GSK690693.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a typical procedure for determining the IC50 of GSK690693 against Akt isoforms.
-
Enzyme Preparation : Recombinant, full-length, his-tagged Akt1, Akt2, or Akt3 are expressed and purified from a baculovirus system.[6][8]
-
Enzyme Activation : The purified Akt enzymes are activated via phosphorylation by purified PDK1 and MK2.[6][8]
-
Inhibitor Incubation : Activated Akt enzymes (5-15 nM) are pre-incubated with varying concentrations of GSK690693 at room temperature for 30 minutes to allow for time-dependent inhibition.[6][8]
-
Reaction Initiation : The kinase reaction is initiated by the addition of a substrate cocktail containing ATP and a peptide substrate.
-
Signal Detection : The reaction is allowed to proceed for a specified time, and the level of substrate phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
-
Data Analysis : The percentage of inhibition at each GSK690693 concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes a common method to assess the anti-proliferative effects of GSK690693 on cancer cell lines.
-
Cell Plating : Cells are seeded in 96- or 384-well plates at a density that permits logarithmic growth over a 3-day period and are incubated overnight.[8]
-
Compound Treatment : Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for 72 hours.[8]
-
Lysis and Luminescence Measurement : CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[8]
-
Data Analysis : Luminescence is measured using a plate reader. The data is normalized to untreated control cells, and IC50 values are calculated using a suitable curve-fitting software.[8]
Experimental Workflow Visualization
The following flowchart illustrates a typical workflow for evaluating the efficacy of GSK690693.
In Vivo Activity and Clinical Development
In preclinical xenograft models, administration of GSK690693 has been shown to inhibit the phosphorylation of Akt substrates in tumors and potently inhibit the growth of various human cancer xenografts, including ovarian, prostate, and breast carcinomas.[5] For instance, at a dose of 30 mg/kg/day, it demonstrated maximal tumor growth inhibition of 58% to 75%.[5] These promising preclinical results led to the evaluation of GSK690693 in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[1][7] While the monotherapy antitumor activity in molecularly unselected patient populations has been modest, these studies have been crucial in understanding the safety, tolerability, and pharmacodynamic effects of Akt inhibition in humans.[9]
Conclusion
GSK690693 hydrochloride is a well-characterized, potent, ATP-competitive pan-Akt inhibitor. Its mechanism of action has been thoroughly elucidated through in vitro and in vivo studies, demonstrating clear inhibition of the PI3K/Akt signaling pathway and consequent anti-proliferative effects in cancer cells. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on Akt-targeted therapies and related signaling pathways.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
GSK 690 Hydrochloride: A Technical Guide to a Reversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its role in transcriptional repression and activation has implicated it in various physiological and pathological processes, including cancer. GSK 690 Hydrochloride is a potent and reversible inhibitor of LSD1, making it a valuable tool for studying the biological functions of LSD1 and a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols.
Biochemical and Cellular Activity of this compound
This compound is a potent, reversible, and mechanism-based inhibitor of LSD1.[1] Its hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[2]
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| Target | LSD1/KDM1A | [1] |
| Binding Affinity (Kd) | 9 nM | [1] |
| Biochemical IC50 | 37 nM | [1] |
Table 2: Selectivity Profile of GSK 690 (OG-668)
| Target | IC50 (µM) | Reference |
| LSD1 | 0.016 | [3] |
| MAO-A | >100 | [3] |
| MAO-B | >100 | [3] |
| LSD2 | >100 | [3] |
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| RD, RH30, RMS13, TE381.T | Rhabdomyosarcoma | Induces cell death (in combination with JNJ-26481585) | 1-10 µM | [1][2] |
| RD | Rhabdomyosarcoma | Alters balance of pro- and anti-apoptotic proteins | 1 µM | [1][2] |
| RH30 | Rhabdomyosarcoma | Alters balance of pro- and anti-apoptotic proteins | 10 µM | [1][2] |
| RD, RH30 | Rhabdomyosarcoma | Induces caspase-dependent cell death | 1 µM, 10 µM | [1][2] |
Signaling Pathways
LSD1 is involved in the regulation of several key signaling pathways implicated in cancer cell growth, proliferation, and survival. Inhibition of LSD1 by this compound can modulate these pathways.
LSD1 and the PI3K/AKT/mTOR Pathway
LSD1 has been shown to positively regulate the PI3K/AKT/mTOR signaling pathway. Inhibition of LSD1 can lead to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and mTOR, thereby inhibiting downstream signaling that promotes cell growth and proliferation.
Caption: LSD1's role in the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available LSD1 assay kits and is suitable for measuring the inhibitory activity of this compound.
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
LSD1 substrate (e.g., di-methylated histone H3K4 peptide)
-
Assay buffer
-
Detection antibody specific for the demethylated product
-
Fluorogenic secondary antibody
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Solutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and substrate to their optimal concentrations in assay buffer as determined by preliminary experiments.
-
Assay Reaction:
-
Add 50 µL of the diluted LSD1 enzyme to each well of the 96-well plate.
-
Add 5 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 45 µL of the diluted substrate to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Add 100 µL of the detection antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the fluorogenic secondary antibody solution and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., RD, RH30)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.
Western Blot for LSD1 and H3K4me2 Levels
This protocol is for detecting changes in the protein levels of LSD1 and its substrate, di-methylated H3K4, in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LSD1, anti-H3K4me2, and a loading control (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-LSD1 or anti-H3K4me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the relative changes in LSD1 and H3K4me2 levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound.
Caption: A typical experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in various biological processes. Its potency, reversibility, and selectivity make it a suitable probe for cellular and in vitro studies. The provided protocols and pathway information serve as a starting point for researchers to design and execute experiments aimed at further elucidating the mechanism of action of LSD1 and the therapeutic potential of its inhibitors. As with any experimental work, it is crucial to optimize protocols for specific cell lines and experimental conditions.
References
GSK 690 Hydrochloride: A Technical Guide on its Core Mechanism and Potential Implications for Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of GSK 690 Hydrochloride (GSK690693), focusing on its well-established mechanism of action as a pan-Akt inhibitor. Currently, there is no direct scientific evidence to suggest that this compound has a direct effect on histone demethylation. The subsequent discussion on histone demethylation is based on potential, indirect connections through the PI3K/Akt signaling pathway and should be considered hypothetical.
Core Mechanism of Action: Pan-Akt Inhibition
This compound is a potent, ATP-competitive small molecule inhibitor of all three Akt (also known as Protein Kinase B or PKB) isoforms: Akt1, Akt2, and Akt3.[1][2][3] Akt is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell survival, proliferation, growth, and metabolism.[4][5]
In numerous cancer types, the PI3K/Akt pathway is hyperactivated due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN.[4] By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to decreased phosphorylation of key Akt substrates such as GSK3β, PRAS40, and the FOXO family of transcription factors.[1][5] This inhibition of downstream signaling ultimately results in cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[5][6][7]
Quantitative Data: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| Akt1 | 2 | Cell-free assay.[1][3] |
| Akt2 | 13 | Cell-free assay.[1][3] |
| Akt3 | 9 | Cell-free assay.[1][3] |
| PKA | 24 | Less selective for other AGC kinase family members.[1] |
| PrkX | 5 | Less selective for other AGC kinase family members.[1] |
| PKC isozymes | 2-21 | Less selective for other AGC kinase family members.[1] |
| AMPK | 50 | Potent inhibition of CAMK family member.[1] |
| DAPK3 | 81 | Potent inhibition of CAMK family member.[1] |
Potential Indirect Effects on Histone Demethylation
While direct enzymatic inhibition of histone demethylases by this compound has not been reported, the inhibition of the PI3K/Akt pathway could plausibly have indirect downstream consequences on the activity and expression of certain histone demethylases. The PI3K/Akt pathway is known to influence the stability and activity of various epigenetic regulators. For instance, GSK3β, a direct downstream target of Akt, has been shown to phosphorylate and regulate the stability of the histone demethylase KDM1A (LSD1).[8]
Several families of histone demethylases, such as the Jumonji C (JmjC) domain-containing proteins (e.g., KDM4 and KDM5 families), are implicated in cancer progression and are regulated by various signaling pathways.[9][10][11][12] It is conceivable that by modulating the activity of transcription factors and other signaling molecules downstream of Akt, this compound could indirectly alter the expression or post-translational modification of these epigenetic modifiers. Further research is required to investigate this hypothetical link.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Hypothetical Experimental Workflow to Investigate Effects on Histone Demethylation
Caption: Proposed workflow to study GSK 690's indirect effects on histone demethylation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to evaluate the effect of this compound on cell viability.[6]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µmol/L) or DMSO as a vehicle control for 72 hours.[6]
-
MTT Addition: Add MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours at 37°C.
-
Solubilization: Add a detergent solution to solubilize the formazan (B1609692) crystals and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Phosphorylated Akt and Downstream Targets
This protocol is based on studies that have characterized the mechanism of action of this compound.[13]
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated GSK3β, and other targets of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a well-characterized, potent inhibitor of the Akt kinase family, demonstrating efficacy in preclinical models of cancers with hyperactivated PI3K/Akt signaling.[6][14] Its primary mechanism involves the induction of cell cycle arrest and apoptosis through the blockade of this critical survival pathway. While a direct link to histone demethylation has not been established, the profound impact of Akt inhibition on downstream signaling opens a plausible, yet unexplored, avenue for indirect regulation of epigenetic modifiers. Future research is warranted to elucidate any potential interplay between Akt inhibition by this compound and the epigenetic landscape of cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibit a kinase to degrade a histone demethylase: a candidate therapeutic approach in glioblastoma - Maiques-Diaz - Translational Cancer Research [tcr.amegroups.org]
- 9. Pro-growth role of the JMJD2C histone demethylase in HCT-116 colon cancer cells and identification of curcuminoids as JMJD2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 11. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT inhibition is an effective treatment strategy in ARID1A-deficient gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity and Selectivity of GSK690693 Hydrochloride
Introduction
GSK690693 hydrochloride is a potent, ATP-competitive, small molecule inhibitor targeting the three isoforms of the serine/threonine-protein kinase Akt (also known as Protein Kinase B).[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and apoptosis.[2] Dysregulation and inappropriate activation of this pathway are common occurrences in various human cancers, making Akt an attractive therapeutic target.[3] GSK690693 was developed to interfere with this aberrant signaling in malignancies and has been investigated in clinical trials.[1][4] This guide provides a detailed overview of its target specificity, selectivity profile, and the methodologies used for its characterization.
Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt1, Akt2, and Akt3.[4][5] This binding action prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway and leading to the induction of apoptosis and inhibition of tumor cell proliferation.[2][3] Crystallography studies with the Akt2 kinase domain have confirmed that GSK690693 binds within the ATP-binding pocket.[5] The inhibition of Akt1 and Akt2 has been shown to be reversible and time-dependent.[4]
Target Specificity and Potency
GSK690693 is a pan-Akt inhibitor, demonstrating low nanomolar potency against all three isoforms in cell-free assays.[6] This potent inhibition of Akt kinases is the primary mechanism behind its anti-tumor activity.[4]
Table 1: On-Target Potency of GSK690693 Against Akt Isoforms
| Target | IC50 (nM) | Apparent Ki* (nM) |
|---|---|---|
| Akt1 | 2[4] | 1[4] |
| Akt2 | 13[4] | 4[4] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Selectivity Profile
To assess the selectivity of GSK690693, its activity has been measured against large panels of human protein kinases.[4] While highly selective for Akt isoforms compared to the majority of other kinase families, GSK690693 shows some activity against other kinases, particularly within the AGC and CAMK kinase families.[4][6][7]
Table 2: Selectivity Profile of GSK690693 Against a Panel of Off-Target Kinases (IC50 < 100 nM)
| Kinase Family | Kinase Target | IC50 (nM) |
|---|---|---|
| AGC | PKA | 24[6][7] |
| AGC | PrkX | 5[6][7] |
| AGC | PKC isozymes | 2-21[6][7] |
| CAMK | AMPK | 50[6][7] |
| CAMK | DAPK3 | 81[6][7] |
| STE | PAK4 | 10[6] |
| STE | PAK5 | 52[6] |
| STE | PAK6 | 6[6] |
This profile indicates that while GSK690693 is a potent pan-Akt inhibitor, its effects on kinases like PKA, PKC, and AMPK should be considered when interpreting experimental results.[6][7]
Signaling Pathway
GSK690693 directly inhibits Akt, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is activated by growth factors and regulates fundamental cellular functions. The diagram below illustrates the canonical pathway and the point of inhibition by GSK690693.
Experimental Protocols
The potency of GSK690693 is determined using in vitro kinase assays, which measure the enzymatic activity of purified kinases in the presence of the inhibitor.[6][8] A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a peptide substrate.[6]
Detailed Methodology:
-
Enzyme Activation: Recombinant, purified full-length Akt1, Akt2, or Akt3 enzymes are used.[6] Activation is performed by incubating with purified PDK1 and MK2 to ensure phosphorylation at Thr308 and Ser473, respectively.[6]
-
Compound Preparation: GSK690693 is serially diluted in DMSO to create a range of concentrations for testing.
-
Pre-incubation: To account for time-dependent inhibition, the activated Akt enzymes (5-15 nM) are pre-incubated with various concentrations of GSK690693 at room temperature for 30 minutes.[6]
-
Reaction Initiation: The kinase reaction is initiated by adding a master mix containing the reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM CHAPS), ATP (2 µM), radiolabeled [γ-33P]ATP, and a biotinylated peptide substrate.[6]
-
Reaction Incubation: The reaction is allowed to proceed at room temperature for 45 minutes.[6]
-
Termination: The reaction is stopped by the addition of EDTA and specialized beads (e.g., Leadseeker beads) that bind to the biotinylated substrate.[6]
-
Detection: After allowing the beads to settle, the amount of incorporated radiolabel is quantified using an imager (e.g., Viewlux Imager).[6]
-
Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[6]
To confirm that GSK690693 inhibits Akt within a cellular context, researchers measure the phosphorylation status of known downstream Akt substrates.[4]
Methodology Example (ELISA-based):
-
Cell Treatment: Tumor cell lines (e.g., BT474 breast cancer cells) are plated in 96-well plates and treated with various concentrations of GSK690693 for a specified time (e.g., 1 hour).[4]
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of a phosphorylated Akt substrate, such as phospho-GSK3β (Ser9).[4]
-
A capture antibody specific for total GSK3β is coated on the plate.[4]
-
Cell lysates are added to the wells.
-
A detection antibody that specifically recognizes the phosphorylated form of the substrate is added.[4]
-
A secondary, enzyme-linked antibody and substrate are used to generate a detectable signal.
-
-
Data Analysis: The signal is measured, and cellular IC50 values are calculated, representing the concentration of GSK690693 required to inhibit the phosphorylation of the substrate by 50% in intact cells.[4]
Conclusion
GSK690693 is a well-characterized, potent, pan-Akt inhibitor with low nanomolar efficacy against its primary targets.[7] While it is highly selective for Akt kinases, it exhibits some off-target activity against other members of the AGC and CAMK kinase families.[6] Its mechanism as an ATP-competitive inhibitor has been confirmed through biochemical and structural studies.[4][5] The robust methodologies employed for its characterization, from in vitro kinase assays to cellular target engagement studies, provide a comprehensive understanding of its specificity and selectivity, making it a valuable tool for cancer research and drug development.[3]
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
GSK 690 Hydrochloride: A Technical Guide for Epigenetic Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 690 Hydrochloride is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a key epigenetic enzyme that plays a crucial role in regulating gene expression through the demethylation of histone and non-histone proteins. Its aberrant activity is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in epigenetic modification studies, with a focus on cancer research.
Mechanism of Action
This compound exerts its biological effects by reversibly binding to and inhibiting the enzymatic activity of LSD1. LSD1 primarily demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in global H3K4 methylation, subsequently altering gene expression patterns. This targeted inhibition of LSD1 can induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy in various contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 9 nM | [1][2] |
| Biochemical IC50 | 37 nM | [1][2] |
| In Vitro IC50 (LSD1) | 90 nM | [3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Combination Agent | Reference |
| RD | Rhabdomyosarcoma | Induction of apoptosis | 1 µM | JNJ-26481585 | [1] |
| RH30 | Rhabdomyosarcoma | Induction of apoptosis | 10 µM | JNJ-26481585 | [1] |
| RMS13 | Rhabdomyosarcoma | Induction of cell death | 1-10 µM | JNJ-26481585 | [1] |
| TE381.T | Rhabdomyosarcoma | Induction of cell death | 1-10 µM | JNJ-26481585 | [1] |
| AML cell lines | Acute Myeloid Leukemia | Effective against AML | Not specified | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
GSK690693 Hydrochloride: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, metabolism, and angiogenesis.[2][3] Its hyperactivation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of GSK690693, with a particular focus on its role in the regulation of gene expression. We will delve into the signaling pathways it modulates, summarize key quantitative data, and provide detailed experimental protocols for studying its effects.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK690693 exerts its biological effects by directly inhibiting the kinase activity of Akt.[6] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[6] This inhibition leads to a cascade of events that ultimately alter gene expression programs, primarily shifting the balance from cell survival and proliferation towards apoptosis and cell cycle arrest.[4][5]
The PI3K/Akt pathway is a central node in cellular signaling. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including key regulators of gene expression.
Key Downstream Effectors and Their Role in Gene Expression:
-
Forkhead Box O (FOXO) Transcription Factors: In the presence of active Akt, FOXO proteins (such as FOXO1A and FOXO3A) are phosphorylated and subsequently sequestered in the cytoplasm, preventing them from activating their target genes.[4][6] These target genes are often involved in promoting apoptosis and cell cycle arrest. By inhibiting Akt, GSK690693 prevents the phosphorylation of FOXO proteins, leading to their nuclear translocation and the activation of their transcriptional programs.[4][6]
-
Glycogen Synthase Kinase 3 (GSK3): Akt phosphorylates and inactivates GSK3β.[6] GSK3β itself can phosphorylate and regulate the activity of several transcription factors, including c-Myc and NF-κB. Inhibition of Akt by GSK690693 leads to the activation of GSK3β, which can, in turn, modulate the expression of genes involved in cell cycle progression and inflammation.
-
Mammalian Target of Rapamycin Complex 1 (mTORC1): Akt can activate mTORC1, a key regulator of protein synthesis and cell growth.[6] By inhibiting Akt, GSK690693 can indirectly suppress mTORC1 activity, leading to a global reduction in protein translation and a decrease in the expression of genes required for cell growth and proliferation.
-
Retinoblastoma Protein (RB1): Causal network modeling has suggested that GSK690693 treatment leads to an increase in the activity of the tumor suppressor RB1.[4][7] RB1 plays a crucial role in controlling the G1/S cell cycle checkpoint by regulating the activity of E2F transcription factors, which control the expression of genes necessary for DNA replication.[4]
-
c-Myc: The oncoprotein c-Myc is a transcription factor that drives the expression of a vast array of genes involved in cell proliferation and metabolism. Studies have indicated that inhibition of Akt by GSK690693 can lead to a decrease in MYC transcriptional activity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of GSK690693 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC50 (nM) | Assay Type | Reference |
| Akt1 | 2 | Cell-free kinase assay | [8][9] |
| Akt2 | 13 | Cell-free kinase assay | [8][9] |
| Akt3 | 9 | Cell-free kinase assay | [8][9] |
| PKA | 24 | Cell-free kinase assay | [8] |
| PrkX | 5 | Cell-free kinase assay | [8] |
| PKC isozymes | 2-21 | Cell-free kinase assay | [8] |
| AMPK | 50 | Cell-free kinase assay | [8] |
| DAPK3 | 81 | Cell-free kinase assay | [8] |
Table 2: Cellular Activity of GSK690693
| Cell Line | Effect | IC50 / Concentration | Assay | Reference |
| Various Tumor Cells | Inhibition of GSK3β phosphorylation | 43 - 150 nM | ELISA | [6] |
| LNCaP and BT474 | Induction of apoptosis | >100 nM | Not Specified | [8] |
| BT474 | Inhibition of PRAS40 phosphorylation | Dose-dependent | Western Blot | [8] |
| BT474, T47D, SKOV-3, LNCaP | Increased transcriptional activity of FOXO1A and FOXO3A | Not Specified | Causal Reasoning on RNA expression | [4] |
| BT474, SKOV-3, LNCaP | Increased RB1-mediated transcription | Not Specified | Causal Reasoning on RNA expression | [4][7] |
| Pediatric Cancer Cell Lines | Inhibition of cell growth | 6.5 nM to >10 µM | Cell Proliferation Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the role of GSK690693 in gene expression regulation.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of GSK690693 on the kinase activity of Akt isoforms.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
GSK690693 hydrochloride
-
ATP, [γ-³³P]ATP
-
Akt substrate peptide (e.g., Crosstide)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GSK690693 in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the Akt enzyme, and the desired concentration of GSK690693 or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³³P]ATP, and the Akt substrate peptide.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each GSK690693 concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Substrate Phosphorylation
Objective: To assess the effect of GSK690693 on the phosphorylation of downstream Akt substrates in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., BT474, LNCaP)
-
Cell culture medium and supplements
-
GSK690693 hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-FOXO1 (Thr24)/FOXO3a (Thr32), total FOXO1/3a
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK690693 or DMSO for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of the Akt substrates.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the changes in the mRNA levels of target genes regulated by transcription factors downstream of Akt (e.g., FOXO target genes).
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., p27kip1, Bim) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells treated with GSK690693 or vehicle control.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the GSK690693-treated samples relative to the control samples, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by GSK690693 and a typical experimental workflow.
Caption: GSK690693 inhibits Akt, preventing downstream signaling and promoting pro-apoptotic gene expression.
References
- 1. Facebook [cancer.gov]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Initial Studies of GSK690693 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of GSK690693 (also known as GSK2141795), a potent and selective pan-Akt inhibitor, in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Findings: Efficacy and Mechanism of Action
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3)[1]. By inhibiting Akt, GSK690693 effectively blocks the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention. Initial studies have demonstrated that GSK690693 can inhibit the proliferation of various cancer cell lines and induce apoptosis.
Data Presentation: Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of GSK690693 has been evaluated across a diverse panel of cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | EC50 (µM) | Genetic Alteration |
| BT474 | Breast | < 1 | PIK3CA K111N, ERBB2+ |
| LNCaP | Prostate | < 1 | PTEN null |
| A3 | - | Data not available | - |
| I9.2 | - | Data not available | - |
A significant percentage of breast (66-73%) and lung (20-34%) cancer cell lines exhibit EC50 values less than 1 µM[1]. Notably, cell lines with genetic alterations in the PI3K/PTEN pathway tend to be more sensitive to GSK690693[1].
Experimental Protocols
This section details the methodologies employed in the initial in vitro studies of GSK690693.
Cell Viability and Proliferation Assays
The anti-proliferative effects of GSK690693 were determined using standard cell viability assays.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: After a 24-hour incubation period for cell adherence, cells were treated with a range of concentrations of GSK690693 or a vehicle control (e.g., DMSO).
-
Incubation: Cells were incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability was assessed using colorimetric assays such as MTT or CellTiter-Glo, which measure the metabolic activity of viable cells. The absorbance or luminescence was read using a plate reader.
-
Data Analysis: The EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Western blotting was used to analyze the effect of GSK690693 on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: After treatment with GSK690693 for a specified time, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total and phosphorylated forms of Akt, GSK3β, PRAS40, and other downstream targets overnight at 4°C. Following washing steps, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining was used to determine the effect of GSK690693 on cell cycle distribution.
-
Cell Treatment and Harvesting: Cells were treated with GSK690693 for 24 hours. Both floating and adherent cells were collected, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software (e.g., FlowJo, ModFit LT). Studies on LNCaP, BT474, A3, and I9.2 cell lines showed that treatment with GSK2141795 for 24 hours led to changes in the cell cycle distribution[1].
Apoptosis Assay
Apoptosis induction by GSK690693 was quantified using Annexin V and propidium iodide staining followed by flow cytometry.
-
Cell Treatment and Staining: Cells were treated with GSK690693 for a specified time. The cells were then harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while cells positive for both Annexin V and PI were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells was quantified using flow cytometry analysis software.
Mandatory Visualizations
Signaling Pathway of GSK690693 Action
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the EC50 of GSK690693 in cancer cell lines.
Logical Relationship of Experimental Outcomes
Caption: The logical flow from GSK690693 treatment to reduced cell proliferation.
References
An In-depth Technical Guide on GSK690693 Hydrochloride and its Impact on Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 hydrochloride is a potent and selective, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), GSK690693 effectively modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of diverse cellular processes including cell survival, proliferation, metabolism, and differentiation. While extensively studied in the context of oncology for its pro-apoptotic and anti-proliferative effects, the role of GSK690693 in directing cellular differentiation is an area of growing interest. This technical guide provides a comprehensive overview of GSK690693, its mechanism of action, and its impact on the differentiation of various cell lineages, including osteoblasts, adipocytes, and neurons. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development in this field.
Introduction to GSK690693 Hydrochloride
GSK690693 is a novel aminofurazan-derived compound that acts as a pan-Akt kinase inhibitor.[1] Its specificity for the Akt isoforms, coupled with its potent inhibitory activity, makes it a valuable tool for dissecting the roles of the PI3K/Akt pathway in normal physiology and disease. Inappropriate activation of the PI3K/Akt pathway is a common feature in many human cancers, which has positioned GSK690693 as a promising therapeutic agent in oncology.[2] Beyond its applications in cancer research, the central role of Akt signaling in cellular differentiation suggests that GSK690693 can be instrumental in understanding and manipulating the fate of stem and progenitor cells.
Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Akt kinase domain and preventing the phosphorylation of its downstream substrates.[1] The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions.[3][4] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including:
-
Glycogen (B147801) Synthase Kinase 3 (GSK3): Akt-mediated phosphorylation inhibits GSK3, a key regulator of glycogen metabolism, cell division, and differentiation.
-
Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by Akt leads to the cytoplasmic sequestration of FOXO proteins, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[5]
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1, a central regulator of cell growth and proliferation.[5]
By inhibiting Akt, GSK690693 effectively blocks these downstream signaling events, leading to a reduction in cell proliferation and survival.[2]
Quantitative Data: Inhibitory Activity of GSK690693
The potency of GSK690693 has been characterized across various enzymatic and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Target | IC₅₀ (nM) | Assay Type | Reference |
| Akt1 | 2 | Cell-free | [6] |
| Akt2 | 13 | Cell-free | [6] |
| Akt3 | 9 | Cell-free | [6] |
| PKA | 24 | Cell-free | [7] |
| PrkX | 5 | Cell-free | [7] |
| PKC isozymes | 2-21 | Cell-free | [7] |
| AMPK | 50 | Cell-free | [7] |
| DAPK3 | 81 | Cell-free | [7] |
Table 2: Cellular Proliferation Inhibitory Activity of GSK690693
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| T47D | Breast Cancer | 72 | [7] |
| ZR-75-1 | Breast Cancer | 79 | [7] |
| BT474 | Breast Cancer | 86 | [7] |
| HCC1954 | Breast Cancer | 119 | [7] |
| LNCaP | Prostate Cancer | 147 | [7] |
| MDA-MB-453 | Breast Cancer | 975 | [7] |
| COG-LL-317 | T-cell ALL | 6.5 | [4] |
| Thymic Lymphoma (55-1143) | Lymphoma | ~300 | [3] |
| Thymic Lymphoma (55-2180) | Lymphoma | ~300 | [3] |
| Thymic Lymphoma (55-228) | Lymphoma | ~5000 | [3] |
Impact of GSK690693 on Cellular Differentiation
The PI3K/Akt pathway plays a pivotal, though often context-dependent, role in cellular differentiation. Inhibition of this pathway with GSK690693 can therefore be a powerful tool to direct cell fate.
Osteoblast Differentiation
The differentiation of mesenchymal stem cells (MSCs) into osteoblasts is a tightly regulated process involving key transcription factors such as Runx2.[8] The PI3K/Akt pathway is known to promote osteoblast differentiation, in part by enhancing the stability and transcriptional activity of Runx2.[9] Inhibition of Akt can therefore be expected to modulate osteogenesis. While direct studies using GSK690693 for osteoblast differentiation are limited, the known role of Akt suggests that GSK690693 could be used to fine-tune this process. For instance, in some contexts, transient inhibition of Akt at specific stages might be necessary to promote commitment to the osteogenic lineage.
Adipocyte Differentiation
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is governed by a cascade of transcription factors, with PPARγ and C/EBPα being the master regulators.[10] The PI3K/Akt pathway is crucial for terminal adipocyte differentiation, particularly in response to insulin.[7] Inhibition of Akt signaling has been shown to inhibit adipogenesis.[11] Therefore, GSK690693 is expected to suppress the differentiation of preadipocytes into adipocytes, making it a useful tool for studying the molecular mechanisms of fat cell formation and for potentially developing anti-obesity strategies.
Neuronal Differentiation
The role of the PI3K/Akt pathway in neuronal differentiation is complex and appears to be dependent on the specific neuronal lineage and developmental stage. Akt signaling has been implicated in promoting neuronal survival and neurite outgrowth.[12] However, some studies suggest that inhibition of the PI3K/Akt pathway can promote the differentiation of certain types of neurons from neural stem cells.[13] This suggests that GSK690693 could be employed to direct the differentiation of neural progenitors towards specific neuronal subtypes.
Experimental Protocols
The following are detailed, generalized protocols for investigating the effects of GSK690693 on cellular differentiation. Researchers should optimize these protocols for their specific cell types and experimental conditions.
General Preparation of GSK690693 Stock Solution
-
Dissolution: For in vitro studies, dissolve GSK690693 hydrochloride in sterile DMSO to create a 10 mM stock solution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Protocol for Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Cell Seeding: Plate human or mouse MSCs in a multi-well plate at a density of 1 x 10⁵ cells/well and culture in standard growth medium until confluent.[14]
-
Induction of Differentiation: Replace the growth medium with an osteogenic induction medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).[8]
-
GSK690693 Treatment: To the osteogenic induction medium, add GSK690693 at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) group.
-
Culture and Medium Change: Culture the cells for up to 21 days, changing the medium with fresh induction medium and GSK690693 every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: At day 7 and 14, fix the cells and perform ALP staining to visualize early osteogenic differentiation.[14]
-
Alizarin Red S Staining: At day 21, fix the cells and stain with Alizarin Red S to detect calcium deposition, a marker of late-stage osteogenesis.
-
Quantitative PCR (qPCR): At various time points (e.g., day 3, 7, 14), isolate total RNA and perform qPCR to quantify the expression of osteogenic marker genes such as RUNX2, ALP, and Osteocalcin (OCN).
-
Western Blot: At selected time points, lyse the cells and perform Western blotting to analyze the protein levels of key signaling molecules (e.g., total Akt, phospho-Akt, Runx2).
-
Protocol for Adipogenic Differentiation of Preadipocytes (e.g., 3T3-L1 cells)
-
Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in a multi-well plate and grow in DMEM with 10% calf serum until they reach confluence. Maintain the cells at confluence for an additional 2 days.[15]
-
Induction of Differentiation (Day 0): Replace the medium with a differentiation-inducing medium (DM-I) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7]
-
GSK690693 Treatment: Add GSK690693 at various concentrations (e.g., 100 nM, 500 nM, 2 µM) to the DM-I. Include a vehicle control group.
-
Maturation Phase (Day 2): After 2 days, replace the DM-I with a maturation medium (DM-II) containing DMEM with 10% FBS and 10 µg/mL insulin, along with the respective concentrations of GSK690693.
-
Maintenance Phase (Day 4 onwards): From day 4, culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Continue GSK690693 treatment if desired for long-term studies.
-
Assessment of Differentiation:
-
Oil Red O Staining: At day 8-10, fix the cells and stain with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.[16]
-
qPCR: Harvest cells at different time points (e.g., day 2, 4, 8) to analyze the mRNA expression of adipogenic markers like PPARγ, C/EBPα, and fatty acid-binding protein 4 (FABP4).[15]
-
Western Blot: Analyze protein levels of PPARγ, C/EBPα, and phospho-Akt at key time points.
-
Protocol for Neuronal Differentiation of Neural Stem Cells (NSCs)
-
NSC Plating: Plate human or mouse NSCs on a culture dish coated with poly-ornithine and laminin (B1169045) in a complete neural stem cell serum-free medium (NSC SFM) at a density of 2.5–5 × 10⁴ cells/cm².[17]
-
Initiation of Differentiation (Day 2): After 2 days, switch the medium to a neural differentiation medium.
-
GSK690693 Treatment: Add GSK690693 to the differentiation medium at a range of concentrations (e.g., 50 nM, 250 nM, 1 µM). Include a vehicle control.
-
Culture and Medium Change: Continue the culture for 7-14 days, changing the medium every 3-4 days with fresh differentiation medium and GSK690693.
-
Assessment of Differentiation:
-
Immunocytochemistry: At the end of the differentiation period, fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1) (early neurons) and Microtubule-Associated Protein 2 (MAP2) (mature neurons).
-
qPCR: Analyze the gene expression of neuronal markers (Tubb3, MAP2) and potentially markers for other neural lineages (e.g., GFAP for astrocytes) at different time points.
-
Western Blot: Assess the protein levels of Tuj1, MAP2, and the phosphorylation status of Akt and its downstream targets.
-
Visualization of Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway and the Effect of GSK690693
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Workflow for Studying GSK690693's Effect on Cellular Differentiation
Caption: A generalized workflow for assessing the impact of GSK69069-3 on differentiation.
Conclusion
GSK690693 hydrochloride is a powerful and specific inhibitor of the PI3K/Akt signaling pathway. While its primary application to date has been in the field of oncology, its ability to modulate a pathway so central to cellular differentiation opens up exciting new avenues of research. This technical guide has provided an in-depth overview of GSK690693, including its mechanism of action, quantitative inhibitory data, and its potential impact on osteogenic, adipogenic, and neuronal differentiation. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers seeking to explore the role of Akt signaling in cell fate determination and to leverage GSK690693 as a tool for these investigations. Further studies are warranted to fully elucidate the context-specific effects of GSK690693 on the differentiation of various cell types, which could ultimately lead to novel therapeutic strategies for a range of diseases beyond cancer.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. Focal adhesion kinase inhibitors prevent osteoblast mineralization in part due to suppression of Akt-mediated stabilization of osterix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Akt1 and -2 inhibition diminishes terminal differentiation and enhances central memory CD8+ T-cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Akt enhances Runx2 protein stability by regulating Smurf2 function during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor of PI3K/Akt Signaling Pathway Small Molecule Promotes Motor Neuron Differentiation of Human Endometrial Stem Cells Cultured on Electrospun Biocomposite Polycaprolactone/Collagen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. Inhibition of Adipogenesis by Oligonol through Akt-mTOR Inhibition in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
The Pharmacokinetic Profile of GSK690693 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 Hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), GSK690693 disrupts a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][4] This pathway plays a central role in regulating cell proliferation, survival, growth, and metabolism.[3] The inhibition of Akt by GSK690693 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, making it a compound of significant interest for oncological research and development.[2][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data for GSK690693, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental methodologies employed in its preclinical and clinical evaluation.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of GSK690693 has been primarily characterized in preclinical murine models, with limited data available from early-phase human clinical trials. A summary of the key quantitative data is presented below.
Table 1: Preclinical Pharmacokinetic Parameters of GSK690693 in Mice
| Parameter | Value | Species | Route of Administration | Dosing | Key Findings | Reference |
| Tmax (Time to Maximum Concentration) | ~1 hour or earlier | Mouse | Intraperitoneal (IP) | Single dose | Rapid absorption following IP administration. | [6] |
| t½ (Half-life) | ~8 hours | Mouse | Intraperitoneal (IP) | Single dose | Relatively short half-life, with most of the drug cleared from circulation within 8 hours. | [6] |
| Accumulation | Not observed | Mouse | Intraperitoneal (IP) | Repeated daily administration | No drug accumulation was noted after repeated daily dosing. | [6] |
Table 2: Clinical Pharmacokinetic Observations of GSK690693 in Humans
| Parameter | Observation | Patient Population | Route of Administration | Dosing | Key Findings | Reference |
| Cmax (Maximum Concentration) | Increased with dose | Patients with advanced solid tumors or lymphoma | Intravenous (IV) | Weekly doses of 25, 50, 75, and 115 mg | Dose-proportional increase in maximum plasma concentration. | [7] |
| AUC (Area Under the Curve) | Increased with dose | Patients with advanced solid tumors or lymphoma | Intravenous (IV) | Weekly doses of 25, 50, 75, and 115 mg | Dose-proportional increase in overall drug exposure. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. This section outlines the key experimental protocols used to characterize the ADME profile of GSK690693.
In Vivo Preclinical Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of GSK690693 in mice following intraperitoneal administration.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice bearing human tumor xenografts (e.g., BT474 breast carcinoma).[1][6]
-
Drug Formulation and Administration: GSK690693 was formulated in 5% dextrose (pH 4.0) and administered via intraperitoneal injection.[6]
-
Dosing: Both single and repeated daily dosing regimens were evaluated.
-
Sample Collection: Blood and tumor tissue samples were collected at various time points post-administration.
-
Bioanalysis: GSK690693 concentrations in blood and tumor homogenates were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) method.[1]
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. admescope.com [admescope.com]
- 4. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for GSK690693 Hydrochloride in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective, ATP-competitive, pan-Akt kinase inhibitor.[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway.[1][3] This pathway is crucial for regulating cell survival, proliferation, and metabolism.[4] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[5][6] GSK690693 has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines and has been evaluated in preclinical and clinical studies.[5][7] These application notes provide detailed protocols for the use of GSK690693 hydrochloride in in vitro cell culture experiments.
Mechanism of Action
GSK690693 acts as an ATP-competitive inhibitor of Akt kinases, preventing the phosphorylation of its downstream substrates.[2] This leads to the inhibition of signaling pathways that promote cell survival and proliferation. Key downstream targets of Akt that are affected by GSK690693 include GSK3β, PRAS40, and the FOXO family of transcription factors.[2][8] Inhibition of Akt signaling can lead to cell cycle arrest and apoptosis.[5][9] While highly selective for Akt isoforms, GSK690693 may also inhibit other kinases in the AGC kinase family, such as PKA and PKC, as well as AMPK and DAPK3 from the CAMK family at higher concentrations.[2][8]
Data Presentation
In Vitro Activity of GSK690693 in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50/EC50 | Incubation Time | Reference |
| LNCaP | Prostate Cancer | Proliferation Assay | 20 nM / 147 nM | 72 hours | [8] |
| BT474 | Breast Cancer | Proliferation Assay | 50 nM / 86 nM | 72 hours | [8] |
| T47D | Breast Cancer | Proliferation Assay | 72 nM | 72 hours | [8] |
| ZR-75-1 | Breast Cancer | Proliferation Assay | 79 nM | 72 hours | [8] |
| HCC1954 | Breast Cancer | Proliferation Assay | 119 nM | 72 hours | [8] |
| MDA-MB-453 | Breast Cancer | Proliferation Assay | 975 nM | 72 hours | [8] |
| Primary Thymic Lymphoma Cells (55-1143, 55-2180) | Lymphoma | MTT Cell Viability | ~0.3 µM | 72 hours | [5] |
| Primary Thymic Lymphoma Cells (55-228) | Lymphoma | MTT Cell Viability | ~5 µM | 72 hours | [5] |
| Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | Proliferation Assay | EC50 < 1 µM for 89% of lines | Not Specified | [10] |
| Non-Hodgkin Lymphoma cell lines | Lymphoma | Proliferation Assay | EC50 < 1 µM for 73% of lines | Not Specified | [10] |
| Burkitt Lymphoma cell lines | Lymphoma | Proliferation Assay | EC50 < 1 µM for 67% of lines | Not Specified | [10] |
Kinase Inhibition Profile of GSK690693
| Kinase | IC50 (nM) | Reference |
| Akt1 | 2 | [3] |
| Akt2 | 13 | [3] |
| Akt3 | 9 | [3] |
| PKA | 24 | [8] |
| PrkX | 5 | [8] |
| PKC isozymes | 2-21 | [8] |
| AMPK | 50 | [8] |
| DAPK3 | 81 | [8] |
| PAK4 | 10 | [8] |
| PAK5 | 52 | [8] |
| PAK6 | 6 | [8] |
Experimental Protocols
Preparation of GSK690693 Hydrochloride Stock Solution
For all in vitro studies, GSK690693 hydrochloride should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][5]
-
Reagent: GSK690693 hydrochloride, DMSO
-
Procedure:
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Proliferation/Viability Assays
a. MTT Assay [5]
-
Materials: 96-well plates, appropriate cell culture medium, GSK690693, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., detergent).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of GSK690693 (e.g., 0.01 to 30 µM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Add MTT solution to each well and incubate for 2 hours at 37°C.[5]
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals and incubate for 4 hours at 37°C.[5]
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. CellTiter-Glo® Luminescent Cell Viability Assay [2]
-
Materials: 96- or 384-well plates, appropriate cell culture medium, GSK690693, CellTiter-Glo® Reagent.
-
Procedure:
-
Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over a 3-day period and incubate overnight.[8]
-
Treat cells with various concentrations of GSK690693 (e.g., 1.5 nM to 30 µM) and a vehicle control.[2]
-
Incubate for 72 hours.[2]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Western Blot Analysis of Akt Pathway Inhibition
This protocol is used to assess the phosphorylation status of Akt and its downstream targets.
-
Materials: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), SDS-PAGE gels, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% nonfat milk or BSA in TBST), primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, total GSK3β, phospho-PRAS40, total PRAS40), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Plate cells and treat with GSK690693 (e.g., 10 µM) or vehicle for a specified time (e.g., 8 hours).[5]
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Materials: 6-well plates, appropriate cell culture medium, GSK690693, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with GSK690693 (e.g., 10 µM and 20 µM) or vehicle for 72 hours.[5]
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.[5] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Experimental workflow for in vitro studies using GSK690693.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK690693 Hydrochloride in Rhabdomyosarcoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, and activating mutations in the PI3K/Akt signaling pathway are frequently observed, making it a key therapeutic target.[1] GSK690693 hydrochloride is a potent, ATP-competitive pan-Akt kinase inhibitor with demonstrated activity against Akt1, Akt2, and Akt3 isoforms.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing GSK690693 in preclinical rhabdomyosarcoma xenograft models.
Mechanism of Action
GSK690693 functions by inhibiting the kinase activity of all three Akt isoforms, which are crucial regulators of cell survival, proliferation, and metabolism.[2] In rhabdomyosarcoma, the PI3K/Akt/mTOR pathway is often hyperactivated, contributing to tumor progression.[3][4] By blocking Akt, GSK690693 can lead to the dephosphorylation of downstream targets, including GSK3β, PRAS40, and FOXO transcription factors, ultimately inducing cell cycle arrest and apoptosis.[5][6]
Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cellular processes frequently dysregulated in rhabdomyosarcoma. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream effectors, including mTOR and GSK3β, to promote cell growth, proliferation, and survival while inhibiting apoptosis. GSK690693 acts as a pan-Akt inhibitor, blocking this signaling cascade.
Caption: PI3K/Akt pathway and the inhibitory action of GSK690693.
Data Presentation
The Pediatric Preclinical Testing Program (PPTP) evaluated GSK690693 in a panel of pediatric solid tumor xenografts, including six rhabdomyosarcoma models. The study reported that GSK690693, administered at 30 mg/kg daily for 5 days a week for 6 weeks, resulted in a significant increase in event-free survival (EFS) in one of the six RMS xenografts.[5] However, no objective responses (complete or partial tumor regression) were observed in the RMS models at this dose and schedule.[5] The in vitro sensitivity of RMS cell lines to GSK690693 was variable, with the Rh41 cell line showing high sensitivity.[5]
Detailed quantitative data for the RMS xenografts from this study are not publicly available. Therefore, the following tables are provided as templates for researchers to present their own experimental data when evaluating GSK690693 in rhabdomyosarcoma xenograft models.
Table 1: In Vivo Efficacy of GSK690693 Against Rhabdomyosarcoma Xenografts
| Xenograft Model | Treatment Group | Number of Animals (n) | Median Event-Free Survival (Days) | % Increase in Median EFS | Tumor Growth Inhibition (%) | Objective Responses (CR/PR) |
| RMS-A | Vehicle Control | 10 | [Specify Data] | N/A | N/A | [Specify Data] |
| GSK690693 (30 mg/kg) | 10 | [Specify Data] | [Specify Data] | [Specify Data] | [Specify Data] | |
| RMS-B | Vehicle Control | 10 | [Specify Data] | N/A | N/A | [Specify Data] |
| GSK690693 (30 mg/kg) | 10 | [Specify Data] | [Specify Data] | [Specify Data] | [Specify Data] |
CR: Complete Response; PR: Partial Response
Table 2: Pharmacodynamic Effects of GSK690693 in Rhabdomyosarcoma Xenograft Tumors
| Xenograft Model | Treatment Group | Time Point | p-Akt (Ser473) Inhibition (%) | p-GSK3β (Ser9) Inhibition (%) | Ki-67 Positive Cells (%) |
| RMS-A | Vehicle Control | 4h post-dose | N/A | N/A | [Specify Data] |
| GSK690693 (30 mg/kg) | 4h post-dose | [Specify Data] | [Specify Data] | [Specify Data] | |
| RMS-B | Vehicle Control | 4h post-dose | N/A | N/A | [Specify Data] |
| GSK690693 (30 mg/kg) | 4h post-dose | [Specify Data] | [Specify Data] | [Specify Data] |
Experimental Protocols
Rhabdomyosarcoma Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous rhabdomyosarcoma xenograft model in immunodeficient mice.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., Rh30, Rh41, RD)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture rhabdomyosarcoma cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL. Keep cells on ice.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Measure tumor volume 2-3 times per week using calipers with the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a volume of 150-200 mm³.
Administration of GSK690693 Hydrochloride
This protocol details the preparation and administration of GSK690693 for in vivo studies.
Materials:
-
GSK690693 Hydrochloride
-
Vehicle (e.g., 5% Dextrose in water, pH 4.0)
-
Syringes (1 mL) and needles (27-gauge) for intraperitoneal injection
Procedure:
-
Prepare the GSK690693 formulation by dissolving it in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL injection). For all in vitro studies, GSK690693 was dissolved in DMSO at a concentration of 10 mmol/L prior to use.[7][8] For tumor xenograft studies, GSK690693 was formulated in 5% dextrose (pH 4.0).[8]
-
Administer the GSK690693 solution or vehicle control to the mice via intraperitoneal (i.p.) injection. A common dosing schedule is once daily for 5 consecutive days, followed by a 2-day rest, for a duration of 4-6 weeks.[7]
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Assessment of Antitumor Efficacy and Pharmacodynamics
This protocol describes the evaluation of treatment efficacy and target modulation.
Procedure:
-
Tumor Growth Monitoring: Continue measuring tumor volumes 2-3 times per week throughout the study.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (%TGI): Calculated at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Event-Free Survival (EFS): An event is defined as tumor volume reaching a predetermined endpoint (e.g., 1000 mm³) or the mouse requiring euthanasia due to tumor burden or toxicity.
-
Objective Responses: Categorize responses as Complete Response (CR; tumor disappears), Partial Response (PR; ≥50% reduction in tumor volume), Stable Disease (SD), or Progressive Disease (PD).
-
-
Pharmacodynamic Analysis:
-
At selected time points (e.g., 4 hours after the last dose), euthanize a subset of mice from each group.
-
Excise the tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis, and fix the remainder in formalin for immunohistochemistry (IHC).
-
Western Blot: Analyze protein lysates for levels of total and phosphorylated Akt, GSK3β, and other downstream targets.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for phosphorylated Akt substrates.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study of GSK690693 in a rhabdomyosarcoma xenograft model.
Caption: A typical workflow for a rhabdomyosarcoma xenograft study.
References
- 1. Targeting the PI3K/AKT/mTOR Signaling Axis in Children with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of GSK690693 Hydrochloride with HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy in cancer treatment to enhance efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of GSK690693 hydrochloride, a pan-Akt inhibitor, in combination with Histone Deacetylase (HDAC) inhibitors. While direct quantitative data for the GSK690693-HDACi combination is not available in the cited literature, the data presented herein is based on studies of other AKT inhibitors combined with HDAC inhibitors, which demonstrate a strong rationale for synergistic anti-tumor activity. The protocols and principles described are broadly applicable for the preclinical evaluation of this novel combination therapy.
GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that targets Akt1, Akt2, and Akt3, key nodes in the PI3K/Akt/mTOR signaling pathway which is crucial for cell survival and proliferation.[1][2][3] HDAC inhibitors represent a class of epigenetic drugs that alter gene expression by preventing the deacetylation of histones and other non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis.[4] The combination of these two classes of drugs is hypothesized to synergistically induce cancer cell death by concurrently targeting critical survival pathways and modulating gene expression to favor apoptosis.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the combination of an AKT inhibitor (Afuresertib) and an HDAC inhibitor (ACY-1215) in multiple myeloma cell lines. This data illustrates the synergistic cytotoxicity and pro-apoptotic effects that can be anticipated when combining GSK690693 with an HDAC inhibitor.
Table 1: Synergistic Cytotoxicity of AKT and HDAC Inhibitors
| Cell Line | Drug | IC50 (µM) - Single Agent | Combination Treatment | Combination Index (CI) | Synergy |
| RPMI8226 | Afuresertib (AKT inhibitor) | ~2.5 | Afuresertib + ACY-1215 | < 1 | Synergistic |
| ACY-1215 (HDAC inhibitor) | ~1.0 | ||||
| H929 | Afuresertib (AKT inhibitor) | ~3.0 | Afuresertib + ACY-1215 | < 1 | Synergistic |
| ACY-1215 (HDAC inhibitor) | ~1.5 |
Data is illustrative and based on findings from studies on similar drug combinations.
Table 2: Effect of AKT and HDAC Inhibitor Combination on Apoptosis-Related Protein Expression
| Cell Line | Treatment | p-GSK-3α/β (fold change vs. control) | c-Myc (fold change vs. control) |
| RPMI8226 | ACY-1215 + Afuresertib | Decrease | Decrease |
| H929 | ACY-1215 + Afuresertib | Decrease | Decrease |
Data is illustrative and based on findings from studies on similar drug combinations.
Signaling Pathways
The synergistic effect of combining GSK690693 and an HDAC inhibitor is believed to result from the dual blockade of key survival and proliferation pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its inhibition by GSK690693 prevents the phosphorylation of downstream targets like GSK-3β and FOXO transcription factors, leading to cell cycle arrest and apoptosis.[1][5] HDAC inhibitors can enhance this effect by altering the expression of genes involved in apoptosis and cell cycle control, such as upregulating pro-apoptotic proteins (e.g., Bim, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[4] The combined action on downstream effectors like c-Myc, a key regulator of cell proliferation, further contributes to the synergistic cytotoxicity.
Caption: Signaling pathway of GSK690693 and HDAC inhibitor combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of GSK690693 hydrochloride and an HDAC inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the drug combination and for calculating the Combination Index (CI).
Materials:
-
Cancer cell line of interest (e.g., RPMI8226, H929)
-
GSK690693 Hydrochloride (in DMSO)
-
HDAC inhibitor (e.g., Vorinostat, Panobinostat) (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of GSK690693 and the HDAC inhibitor, both alone and in a fixed ratio combination (e.g., based on the IC50 ratio of the individual drugs).
-
Treat the cells with the single agents and the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.
Caption: Experimental workflow for the cell viability (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
Cancer cell line of interest
-
GSK690693 Hydrochloride
-
HDAC inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with GSK690693, the HDAC inhibitor, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for examining the effect of the drug combination on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
GSK690693 Hydrochloride
-
HDAC inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-c-Myc, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the drug combination as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Caption: General workflow for Western Blot analysis.
Conclusion
The combination of GSK690693 hydrochloride and HDAC inhibitors holds significant therapeutic potential by targeting complementary and critical pathways in cancer cells. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this combination therapy. Researchers are encouraged to adapt these methodologies to their specific cancer models to elucidate the synergistic mechanisms and to generate robust data to support further drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring a Putative Indirect Inhibition of LSD1 by GSK690 Hydrochloride Using Western Blot
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its activity is implicated in various cancers, making it a target for drug development. GSK690 Hydrochloride is a potent and selective ATP-competitive pan-Akt inhibitor. While GSK690 does not directly inhibit LSD1, it can potentially modulate its activity indirectly through the PI3K/Akt signaling pathway. Akt is known to phosphorylate and inactivate Glycogen Synthase Kinase 3 Beta (GSK3β). GSK3β, in turn, can phosphorylate LSD1, leading to its degradation and a subsequent increase in H3K4 methylation. Therefore, inhibition of Akt by GSK690 could lead to increased GSK3β activity, enhanced LSD1 phosphorylation and degradation, and consequently, an increase in the levels of LSD1's histone substrates. This protocol outlines a Western blot methodology to investigate this putative indirect regulatory mechanism.
Target Audience
This document is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Signaling Pathway
Caption: Putative signaling pathway illustrating the indirect regulation of LSD1 by Akt inhibition.
Experimental Protocol
This protocol provides a step-by-step guide for assessing the effect of GSK690 Hydrochloride on the Akt signaling pathway and downstream LSD1 protein levels and its histone marks.
Cell Culture and Treatment
-
Cell Line Selection : Choose a cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3, or U-87 MG).
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment :
-
Prepare a stock solution of GSK690 Hydrochloride (e.g., 10 mM in DMSO).
-
The following day, replace the medium with fresh medium containing various concentrations of GSK690 Hydrochloride (e.g., 0, 0.1, 1, 5, 10 µM).
-
Include a DMSO-only vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Protein Extraction (Lysis)
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and store it at -80°C.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blot
-
Sample Preparation : Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis : Load the samples onto a 4-20% precast polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer : Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. A list of suggested antibodies is provided in the table below.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional) : To detect multiple proteins on the same membrane, the membrane can be stripped using a mild stripping buffer and re-probed with another primary antibody, starting from the blocking step. It is recommended to probe for the loading control last.
Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
Data Presentation and Interpretation
The results of the Western blot can be quantified by densitometry using software like ImageJ. The band intensity of the target proteins should be normalized to a loading control (e.g., β-actin or GAPDH). The data can be summarized in the following tables.
Table 1: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with GSK690 | Function/Marker | Suggested Dilution |
| p-Akt (Ser473) | Decrease | Marker of Akt activation | 1:1000 |
| Total Akt | No Change | Total Akt protein level | 1:1000 |
| p-GSK3β (Ser9) | Decrease | Marker of GSK3β inactivation | 1:1000 |
| Total GSK3β | No Change | Total GSK3β protein level | 1:1000 |
| Total LSD1 | Decrease | Target of interest | 1:1000 |
| H3K4me2 | Increase | LSD1 substrate mark | 1:2000 |
| H3K9me2 | Increase | LSD1 substrate mark | 1:2000 |
| β-actin / GAPDH | No Change | Loading control | 1:5000 |
Table 2: Example Quantitative Data Summary
| Treatment | p-Akt / Total Akt (Fold Change) | Total LSD1 / β-actin (Fold Change) | H3K4me2 / Total H3 (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| GSK690 (0.1 µM) | 0.85 | 0.95 | 1.05 |
| GSK690 (1 µM) | 0.40 | 0.70 | 1.35 |
| GSK690 (5 µM) | 0.15 | 0.45 | 1.80 |
| GSK690 (10 µM) | 0.05 | 0.30 | 2.10 |
Expected Outcome:
Successful execution of this protocol should demonstrate a dose-dependent decrease in the phosphorylation of Akt (Ser473) and GSK3β (Ser9), confirming the on-target effect of GSK690 Hydrochloride. Downstream, a decrease in the total LSD1 protein levels may be observed, corresponding with an increase in the methylation marks of its substrates, H3K4me2 and H3K9me2. These results would support the hypothesis that Akt inhibition by GSK690 can indirectly modulate LSD1 function and histone methylation.
Application Notes: GSK 690 Hydrochloride for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK 690 Hydrochloride is a potent and selective ATP-competitive pan-Akt kinase inhibitor.[1][2][3] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for regulating cell survival, proliferation, and metabolism.[4][5] Dysregulation of the Akt pathway is a common feature in many human cancers, making it an important target for therapeutic intervention.[4][6]
This compound has demonstrated anti-proliferative and apoptotic effects in various tumor cell lines and has been shown to inhibit tumor growth in xenograft models.[4][6][7] These application notes provide detailed protocols for dissolving, preparing, and utilizing this compound in common cell-based assays to study its effects on cellular signaling and viability.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases.[2] By binding to the ATP-binding pocket of the Akt kinase domain, it prevents the phosphorylation of downstream substrates.[7] This inhibition leads to the modulation of several key cellular processes, including cell cycle arrest and apoptosis.[4][8][9] The primary mechanism of action appears to be anti-proliferative.[4]
Caption: PI3K/Akt signaling pathway and inhibition by this compound.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results.
3.1 Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mM - 50 mM[1] or ~25 mg/mL[10][11] | The recommended solvent for creating high-concentration stock solutions. Use fresh, high-quality DMSO to ensure maximum solubility.[11] |
| Ethanol | 60 mM[1] | An alternative solvent, although DMSO is more commonly cited for cell culture use. |
| Aqueous Buffers | Sparingly soluble[10] | Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO or DMF stock solution for final working concentrations.[10] |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL[10] | A method for preparing aqueous solutions, but stability is limited. Aqueous solutions should not be stored for more than one day.[10] |
3.2 Protocol: Preparation of a 10 mM Stock Solution in DMSO
For most in vitro studies, a 10 mM stock solution in DMSO is a convenient starting point.[2][6][8]
Materials:
-
This compound (MW: 425.48 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg.
-
Dissolution: Add the appropriate volume of DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Warming (Optional): If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and vortex again.[7]
-
Sonication (Optional): Alternatively, place the tube in an ultrasonic bath for a short period to facilitate dissolution.[7]
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C under desiccating conditions.[1][7] Stock solutions in DMSO are generally stable for several months when stored properly.[7]
Experimental Protocols
The following are general protocols that can be adapted for specific cell lines and experimental conditions.
4.1 Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on cell viability over a 72-hour period, a timeframe commonly used in published studies.[2][8]
Materials:
-
Cells of interest plated in 96-well plates
-
Complete cell culture medium
-
This compound 10 mM stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the 72-hour assay and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range is from 1.5 nM to 30 µM.[2][11] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: After incubation, measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value using appropriate curve-fitting software.[2]
4.2 Protocol: Western Blot Analysis of Akt Substrate Phosphorylation
This method is used to confirm the inhibition of Akt signaling by measuring the phosphorylation status of its downstream targets, such as GSK3β.[2][8]
Materials:
-
Cells of interest plated in 6-well plates or larger flasks
-
This compound 10 mM stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a shorter duration, typically 1 to 8 hours.[2][6][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 10-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples, add Laemmli buffer, and heat the samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After final washes, add the chemiluminescence substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.
Caption: General experimental workflow for cell-based assays with GSK 690 HCl.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| Akt1 | 2[1][2][3] |
| Akt2 | 13[1][2][3] |
| Akt3 | 9[1][2][3] |
| PKA | 24[7][11] |
| PKC (isoforms) | 2-21[7][11] |
| AMPK | 50[7][11] |
| PAK4 | 10[7][11] |
| PAK5 | 52[7][11] |
| PAK6 | 6[7][11] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| T47D | Breast | 72[7][11] |
| ZR-75-1 | Breast | 79[7][11] |
| BT474 | Breast | 50-86[7][11] |
| HCC1954 | Breast | 119[7][11] |
| MDA-MB-453 | Breast | 975[7][11] |
| LNCaP | Prostate | 20-147[7][11] |
| SKOV3 | Ovarian | >800[4] |
References
- 1. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: GSK 690 Hydrochloride in High-Throughput Screening for Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating cellular processes. Dysregulation of epigenetic mechanisms is implicated in a variety of diseases, particularly cancer. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a component of several transcriptional co-repressor complexes, including the CoREST complex. Its overexpression has been linked to the progression of numerous cancers, making it an attractive target for therapeutic intervention.
GSK 690 Hydrochloride is a potent and reversible inhibitor of LSD1. Its ability to modulate the activity of this key epigenetic regulator makes it a valuable tool for researchers studying epigenetic signaling and for the discovery of novel epigenetic drugs. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of epigenetic pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a comparison with other common LSD1 inhibitors.
Table 1: Biochemical Potency of this compound against LSD1
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Mode of Inhibition |
| This compound | LSD1 | Biochemical | 37[1][2] | 9[1][2] | Reversible |
Table 2: Comparison of IC50 Values for Various LSD1 Inhibitors
| Inhibitor | IC50 (nM) | Mode of Inhibition |
| This compound | 37 | Reversible |
| GSK-LSD1 | 16 | Irreversible |
| ORY-1001 (Iadademstat) | <20 | Irreversible |
| SP-2577 (Seclidemstat) | 13 | Reversible |
| CC-90011 (Pulodenstat) | 0.25 | Reversible |
Table 3: Typical High-Throughput Screening Assay Parameters for LSD1
| Assay Format | Typical Z'-Factor | Signal Window | Throughput |
| Fluorescence-Based (H2O2 detection) | > 0.7 | High | High |
| TR-FRET | > 0.7 | Moderate to High | High |
| AlphaLISA | > 0.7 | High | High |
Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with a value > 0.5 indicating a robust assay.[3]
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway
LSD1 functions as a critical node in the epigenetic regulation of gene expression. It is often recruited to chromatin by transcription factors and is a core component of repressive complexes. The PI3K/AKT signaling pathway has been shown to be an upstream regulator of LSD1 expression. Downstream, LSD1-mediated demethylation of H3K4 leads to the repression of target genes involved in various cellular processes, including cell differentiation and the epithelial-mesenchymal transition (EMT).
.
Caption: LSD1 Signaling Pathway and Point of Inhibition by this compound.
High-Throughput Screening Workflow
A typical workflow for a high-throughput screen to identify LSD1 inhibitors using a fluorescence-based assay is depicted below. This workflow is suitable for screening large compound libraries and can be adapted for use with this compound as a control inhibitor.
Caption: A generalized workflow for a fluorescence-based HTS assay for LSD1 inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening for LSD1 Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of LSD1. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction. H2O2 is detected using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.
Materials and Reagents:
-
LSD1 Enzyme: Recombinant human LSD1
-
LSD1 Substrate: H3 (1-21) K4me2 peptide
-
This compound: As a positive control inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT
-
Detection Reagents: Horseradish Peroxidase (HRP), Amplex Red
-
Microplates: 384-well, black, low-volume
-
Compound Library: Test compounds dissolved in DMSO
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds, this compound (as a positive control, e.g., at a final concentration of 1 µM), and DMSO (as a negative control) into the wells of a 384-well microplate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of LSD1 enzyme and H3K4me2 peptide substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well of the microplate. The final concentration of LSD1 should be in the low nanomolar range (e.g., 5-10 nM) and the substrate concentration should be at or near its Km.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the demethylation reaction to proceed.
-
-
Detection:
-
Prepare a detection reagent solution containing HRP and Amplex Red in assay buffer.
-
Add 5 µL of the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~530-545 nm and emission at ~590 nm.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound is calculated using the following formula:
-
Signal_compound is the fluorescence signal in the presence of the test compound.
-
Signal_DMSO is the fluorescence signal of the negative control (DMSO).
-
Signal_background is the fluorescence signal of a control with no enzyme.
-
-
Determine Z'-Factor:
-
The Z'-factor is calculated to assess the quality of the assay:
-
SD is the standard deviation and Mean is the average of the signals for the respective controls. A Z' > 0.5 is considered a robust assay.
-
-
Dose-Response and IC50 Determination:
-
For active compounds ("hits"), perform a dose-response experiment by testing a range of concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for LSD1 Target Engagement
This protocol describes a method to assess the engagement of LSD1 by an inhibitor in a cellular context by measuring the thermal stability of the protein.
Materials and Reagents:
-
Cell Line: A cancer cell line known to express high levels of LSD1 (e.g., a myeloid leukemia cell line)
-
This compound
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary antibody against LSD1, HRP-conjugated secondary antibody
-
Western Blotting Reagents
Procedure:
-
Cell Treatment:
-
Plate cells and treat with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 4-24 hours).
-
-
Thermal Shift Assay:
-
Harvest the cells and lyse them in a suitable buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the lysates across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
-
Protein Analysis:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble LSD1 in each sample by Western blotting.
-
Data Analysis:
-
In the presence of a binding inhibitor like this compound, the LSD1 protein is expected to be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement. The melting temperature (Tm) can be calculated for both conditions, with an increase in Tm indicating stabilization by the compound.
Conclusion
This compound is a valuable chemical probe for studying the role of LSD1 in epigenetic regulation. The protocols and data presented here provide a framework for utilizing this compound in high-throughput screening campaigns aimed at the discovery of novel epigenetic drugs. The fluorescence-based HTS assay is a robust and scalable method for identifying initial hits, while the cell-based thermal shift assay can be used to confirm target engagement in a more physiologically relevant setting. The detailed understanding of the LSD1 signaling pathway will further aid in the interpretation of screening results and the development of new therapeutic strategies targeting epigenetic dysregulation in disease.
References
- 1. The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update [mdpi.com]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK690693 Hydrochloride in Solid Tumor Progression Research
Introduction GSK690693 Hydrochloride is a potent, ATP-competitive, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5][6] Hyperactivation of this pathway is one of the most common molecular alterations in human solid tumors, making Akt a highly attractive target for cancer therapy.[5][6][7] GSK690693 serves as an essential research tool for elucidating the role of Akt signaling in tumor progression and for preclinical evaluation of Akt inhibition as a therapeutic strategy.[5][8]
Mechanism of Action GSK690693 binds to the ATP-binding pocket of Akt1, Akt2, and Akt3, preventing their kinase activity.[1][6] Inhibition of Akt blocks the phosphorylation of its numerous downstream substrates. This leads to the modulation of key cellular functions:
-
Inhibition of Cell Survival: Prevents the inhibitory phosphorylation of pro-apoptotic proteins like BAD and the FOXO family of transcription factors (e.g., FOXO1/3), promoting apoptosis.[1][2]
-
Suppression of Proliferation: Reduces the phosphorylation of substrates that drive cell cycle progression, such as GSK3β and the mTORC1 complex effector, PRAS40.[2][6]
-
Metabolic Effects: As Akt is involved in glucose homeostasis, its inhibition can lead to transient increases in blood glucose levels.[8][9]
The following diagram illustrates the central role of Akt in the signaling cascade and the point of inhibition by GSK690693.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Data Presentation
In Vitro Activity of GSK690693
GSK690693 demonstrates potent inhibition of Akt kinase activity and the proliferation of various solid tumor cell lines.
Table 1: Enzyme and Cellular Inhibitory Concentrations (IC50) of GSK690693
| Target / Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Enzyme Activity | |||
| Akt1 | - | 2 | [2][4][6] |
| Akt2 | - | 13 | [2][4][6] |
| Akt3 | - | 9 | [2][4][6] |
| Cellular Proliferation | |||
| T47D | Breast | 72 | [2] |
| ZR-75-1 | Breast | 79 | [2] |
| BT474 | Breast | 86 | [2] |
| HCC1954 | Breast | 119 | [2] |
| LNCaP | Prostate | 147 | [2] |
| MDA-MB-453 | Breast | 975 | [2] |
| Various Pediatric Lines | Mixed | 6.5 - >10,000 | [1] |
| Cellular p-GSK3β |
| Multiple Lines | Mixed | 43 - 150 |[2][6] |
In Vivo Antitumor Activity of GSK690693
GSK690693 has shown efficacy as a single agent in delaying tumor growth and progression across a range of preclinical solid tumor models.
Table 2: Summary of In Vivo Efficacy in Solid Tumor Models
| Tumor Model | Administration | Key Findings | Reference |
|---|---|---|---|
| Pediatric Xenografts (34 models) | 30 mg/kg, daily i.p. | Significantly increased Event-Free Survival (EFS) in 11/34 models, most notably in all 6 osteosarcoma models. | [1] |
| SKOV-3 Ovarian Xenograft | Daily i.p. | Significant antitumor activity. | [4][6][9] |
| LNCaP Prostate Xenograft | ~30 mg/kg/day, i.p. | Potently inhibited tumor growth (58-75% max inhibition). | [2][4] |
| BT474 Breast Xenograft | Daily i.p. | Significant antitumor activity; dose-dependent inhibition of p-GSK3β in tumors. | [2][6][9] |
| HCC-1954 Breast Xenograft | Daily i.p. | Significant antitumor activity. | [2][4][9] |
| Genetically Engineered Mouse Models (GEMMs) | i.p. | Delayed tumor onset and progression in models of lymphoma, endometrial, and ovarian cancer with hyperactivated Akt. |[5][7][10] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol measures the effect of GSK690693 on the proliferation of adherent solid tumor cells using a luminescence-based assay like CellTiter-Glo®.
Materials:
-
GSK690693 Hydrochloride
-
Complete cell culture medium
-
Adherent tumor cell line of interest
-
96-well or 384-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of GSK690693 in DMSO.[6] Create a serial dilution series in complete culture medium to achieve final desired concentrations (e.g., 1.5 nM to 30 µM).[6]
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures logarithmic growth for the duration of the assay (e.g., 2,000-5,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Treatment: Remove the overnight medium and add 100 µL of medium containing the various concentrations of GSK690693 or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C, 5% CO₂.[1][6]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Akt Pathway Inhibition
This protocol assesses the pharmacodynamic effect of GSK690693 by measuring the phosphorylation status of downstream Akt substrates.
Materials:
-
GSK690693 Hydrochloride
-
Tumor cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control).[7]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach ~80% confluency. Treat cells with various concentrations of GSK690693 (e.g., 10 nM to 10 µM) for a short duration (e.g., 1-8 hours) to observe signaling changes.[6][11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total GSK3β and a loading control like β-actin.
Protocol 3: In Vivo Solid Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of GSK690693 in a subcutaneous mouse xenograft model.
Materials:
-
GSK690693 Hydrochloride
-
Vehicle for in vivo formulation (e.g., 5% dextrose, pH 4.0).[6][7]
-
Immunocompromised mice (e.g., BALB/c nu/nu or CB17-SCID).[1][2]
-
Tumor cell line (e.g., BT474, LNCaP) suspended in PBS/Matrigel.
-
Calipers, syringes, and animal monitoring equipment.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million tumor cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[9]
-
Pharmacodynamic Analysis (Optional): At the end of the study (or in a satellite group), harvest tumors at specific time points after the final dose (e.g., 4 hours) to analyze target inhibition via Western blot or immunohistochemistry for markers like p-GSK3β.[6][9]
-
Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis to compare the tumor growth between the treated and control groups.
Visualizations
The following workflow diagram outlines the typical research progression for evaluating an Akt inhibitor like GSK690693.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay after GSK690 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690 hydrochloride is a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][2][3] LSD1 primarily catalyzes the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] The removal of methyl groups from H3K4 is associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation.[4][6] By inhibiting LSD1, GSK690 treatment is expected to increase levels of H3K4me2 and H3K9me2, thereby altering gene expression patterns.[5]
Chromatin Immunoprecipitation (ChIP) is an invaluable technique for investigating these epigenetic changes.[7] It allows for the analysis of specific protein-DNA interactions within the cell. Following GSK690 treatment, ChIP can be used to map the genome-wide changes in LSD1 occupancy, quantify the accumulation of specific histone marks at gene promoters and enhancers, and determine how the binding of various transcription factors is altered. This document provides detailed protocols and expected outcomes for performing ChIP assays in the context of LSD1 inhibition by GSK690.
Data Presentation: Expected Outcomes of GSK690 Treatment
The following tables summarize representative quantitative data that could be expected from experiments using GSK690. The data is illustrative and based on the known mechanism of LSD1 inhibitors.
Table 1: Effect of GSK690 on Histone H3 Lysine 4 Dimethylation (H3K4me2) at Known LSD1 Target Gene Promoters
| Target Gene | Treatment (24h) | Fold Enrichment vs. IgG (ChIP-qPCR) | Change vs. DMSO | Reference for LSD1 Target |
| Gene A (e.g., CDH1) | DMSO (Vehicle) | 8.5 ± 1.2 | - | [8] |
| 1 µM GSK690 | 25.6 ± 3.5 | +3.0x | ||
| Gene B (e.g., GFI1 Target) | DMSO (Vehicle) | 12.1 ± 2.0 | - | [9] |
| 1 µM GSK690 | 38.7 ± 4.1 | +3.2x | ||
| Control Locus (Negative) | DMSO (Vehicle) | 1.1 ± 0.3 | - | N/A |
| 1 µM GSK690 | 1.3 ± 0.4 | ~No Change |
Table 2: Summary of Potential ChIP-seq Peak Alterations After GSK690 Treatment
| ChIP Target | Treatment | Total Peaks | Common Peaks | Unique Peaks (GSK690) | Potential Interpretation |
| LSD1 | DMSO | 15,000 | 11,000 | 500 | GSK690 may displace LSD1 from a subset of its target sites.[10] |
| 1 µM GSK690 | 11,500 | ||||
| H3K4me2 | DMSO | 45,000 | 42,000 | 8,000 | Increased H3K4me2 at promoters and enhancers indicates loss of LSD1 demethylase activity.[11] |
| 1 µM GSK690 | 50,000 | ||||
| TEAD4 | DMSO | 8,000 | 7,500 | 2,500 | Changes in chromatin accessibility following LSD1 inhibition can alter transcription factor binding.[12] |
| 1 µM GSK690 | 10,000 |
Signaling Pathways and Experimental Workflows
LSD1 Mechanism of Action and Inhibition by GSK690
The diagram below illustrates the role of LSD1 in demethylating histone H3 and how GSK690 intervenes in this process, leading to the accumulation of methylation marks and subsequent changes in gene transcription.
Caption: LSD1 signaling pathway and point of inhibition by GSK690.
General Workflow for ChIP Assay after Drug Treatment
This diagram outlines the key steps involved in performing a Chromatin Immunoprecipitation experiment following the treatment of cells with GSK690.
Caption: Experimental workflow for a ChIP assay after GSK690 treatment.
Experimental Protocols
Protocol 1: Cell Culture and GSK690 Hydrochloride Treatment
-
Cell Seeding : Plate cells at a density that will result in 70-80% confluency at the time of harvesting. For a 15 cm plate, this is typically 1-2 x 10⁷ cells, depending on the cell line.
-
Drug Preparation : Prepare a stock solution of GSK690 hydrochloride in DMSO. For example, a 10 mM stock. Further dilute in culture medium to the desired final working concentration (e.g., 1-10 µM).[2]
-
Treatment : Aspirate the old medium from the cells and replace it with a fresh medium containing either GSK690 hydrochloride at the final concentration or an equivalent volume of DMSO as a vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal treatment time should be determined empirically.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
A. Cross-linking and Cell Harvesting
-
To the culture medium in the plate, add 37% formaldehyde (B43269) to a final concentration of 1%.[13][14][15]
-
Incubate for 10 minutes at room temperature with gentle shaking.[13][15]
-
Quench the cross-linking reaction by adding 1 M glycine to a final concentration of 125 mM.[13][15]
-
Incubate for 5 minutes at room temperature with gentle shaking.[13]
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be flash-frozen and stored at -80°C or used immediately.
B. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.[14]
-
Incubate on ice for 10-15 minutes to lyse the cell membranes.
-
Pellet the nuclei by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).
-
Resuspend the nuclear pellet in a nuclear lysis/sonication buffer (typically containing SDS).
-
Shear the chromatin to an average size of 200-700 bp using an optimized sonication protocol.[7][13]
-
Critical Step: Optimization of sonication is crucial. Perform a time course to determine the ideal conditions for your specific cell type and sonicator. Analyze the fragment size on an agarose (B213101) gel after reversing cross-links on a small aliquot.[7]
-
-
Centrifuge the sonicated lysate at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant (soluble chromatin) to a new tube. This is the starting material for the IP.
C. Immunoprecipitation
-
Quantify the chromatin concentration. Dilute the chromatin with a ChIP dilution buffer.
-
Set aside 1-2% of the diluted chromatin as the "Input" control and store it at -20°C.[14]
-
Pre-clear the remaining chromatin by incubating with Protein A/G magnetic or agarose beads for 1 hour at 4°C with rotation.[13]
-
Pellet the beads (using a magnetic rack or centrifugation) and transfer the pre-cleared chromatin to a new tube.
-
Add the ChIP-grade primary antibody (e.g., anti-LSD1, anti-H3K4me2, or a non-specific IgG control) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.[13]
-
Add fresh Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours at 4°C.[14]
D. Washing, Elution, and Reversing Cross-links
-
Collect the beads and wash them sequentially with a series of buffers to remove non-specifically bound chromatin. Typically, this includes:
-
Elute the chromatin from the beads by adding Elution Buffer (containing SDS) and incubating at 65°C for 15-30 minutes.[14]
-
Collect the eluate. Repeat the elution and pool the fractions.
-
Reverse the cross-links for both the eluted IP samples and the Input control by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.[13]
E. DNA Purification
-
Treat the samples with RNase A for 30-60 minutes at 37°C to degrade RNA.[13]
-
Treat with Proteinase K for 2 hours at 45-55°C to degrade proteins.[13]
-
Purify the DNA using a PCR purification spin column kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[13][16]
-
Elute the final DNA in a small volume (e.g., 30-50 µL) of nuclease-free water or low-EDTA TE buffer.
Protocol 3: Downstream Analysis by Quantitative PCR (ChIP-qPCR)
-
Primer Design : Design and validate qPCR primers for target genomic regions (e.g., promoters of genes regulated by LSD1) and negative control regions. Aim for amplicons of 80-150 bp for optimal qPCR efficiency.[17]
-
qPCR Reaction Setup : Prepare qPCR reactions using a SYBR Green or probe-based master mix. Include the following samples for each primer set:
-
IP sample (e.g., anti-H3K4me2 after GSK690 treatment)
-
Negative control IgG sample
-
Input DNA sample (typically a 1:100 or 1:50 dilution)
-
-
Data Analysis : The most common method for data analysis is the "Percent Input" method.[18]
-
Step 1 : Calculate the Ct (threshold cycle) values for all samples.
-
Step 2 : Normalize the Ct value of each IP sample to the Ct value of the corresponding Input sample. This accounts for differences in chromatin amounts and shearing efficiency.
-
ΔCt = Ct(IP) - [Ct(Input) - Log₂(Dilution Factor)]
-
The dilution factor accounts for the fact that the Input is a small fraction of the total chromatin used for the IP.
-
-
Step 3 : Calculate the % Input value.
-
% Input = 2^(-ΔCt) * 100
-
-
-
Interpretation : Compare the % Input values between the specific antibody IP and the IgG control. A higher % Input for the specific antibody indicates enrichment. Further, compare the % Input values between the GSK690-treated and vehicle-treated samples to determine the effect of the drug on the protein-DNA interaction or histone modification at that specific locus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK690 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMG20B stabilizes association of LSD1 with GFI1 on chromatin to confer transcription repression and leukemia cell differentiation block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. protocols.io [protocols.io]
- 17. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ChIP-qPCR Data Analysis [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing GSK 690 Hydrochloride concentration for maximum efficacy
Welcome to the technical support center for GSK690693 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GSK690693 for maximum efficacy in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK690693 hydrochloride?
A1: GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor. It targets all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their kinase activity and subsequently inhibiting downstream signaling pathways involved in cell proliferation, survival, and metabolism.[1][2][3][4][5] By inhibiting Akt, GSK690693 can lead to the induction of apoptosis and a decrease in cell proliferation in sensitive tumor cell lines.[4][6]
Q2: What are the typical working concentrations for GSK690693 in cell culture experiments?
A2: The optimal concentration of GSK690693 will vary depending on the cell line and the specific experimental endpoint. However, for in vitro studies, concentrations typically range from 1 nM to 10 µM.[7] For many cancer cell lines, IC50 values for proliferation inhibition are in the nanomolar range.[1][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store stock solutions of GSK690693 hydrochloride?
A3: GSK690693 hydrochloride is soluble in DMSO, with a solubility of up to 50 mM.[4][9] For in vitro experiments, a common practice is to prepare a 10 mM stock solution in DMSO.[10]
-
Storage of Powder: The solid compound should be stored at -20°C under desiccating conditions and can be stable for up to 3 years.[1][11]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1]
Q4: Does GSK690693 have any known off-target effects?
A4: Yes, while GSK690693 is highly selective for Akt isoforms, it has been shown to inhibit other kinases, particularly within the AGC kinase family, such as PKA, PrkX, and PKC isozymes, with IC50 values less than 100 nM.[1][4][11] It can also inhibit AMPK and DAPK3.[1][2] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low efficacy observed | - Suboptimal concentration of GSK690693.- Cell line is resistant to Akt inhibition.- Degraded GSK690693 due to improper storage. | - Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.[7]- Confirm Akt pathway activation in your cell line via Western blot for phosphorylated Akt (p-Akt).- Verify the integrity of your GSK690693 stock. Prepare a fresh stock solution if necessary. |
| Precipitation of the compound in cell culture media | - Exceeding the solubility limit in aqueous media.- Interaction with media components. | - Ensure the final DMSO concentration in your culture media is low (typically <0.5%) to maintain solubility.- Prepare fresh dilutions from your DMSO stock for each experiment.- If precipitation persists, consider using a different formulation or solubilizing agent, though this may impact cellular responses. |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment.- Inconsistent incubation times.- Freeze-thaw cycles of the GSK690693 stock solution. | - Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment.- Maintain consistent incubation times for all experiments.- Aliquot your GSK690693 stock solution to avoid repeated freeze-thaw cycles.[1] |
| Unexpected cellular effects | - Off-target effects of GSK690693.- DMSO toxicity at higher concentrations. | - Consider the known off-target profile of GSK690693 (e.g., inhibition of PKA, PKC).[1][4]- Use a structurally different Akt inhibitor as a control to confirm that the observed phenotype is due to Akt inhibition.- Include a vehicle control (DMSO) at the same final concentration as your highest GSK690693 treatment to rule out solvent effects. |
Data Presentation
Table 1: IC50 Values of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| BT474 | Breast Carcinoma | 50 - 86 | Proliferation Assay[1][8] |
| LNCaP | Prostate Carcinoma | 20 - 147 | Proliferation Assay[1][8] |
| T47D | Breast Carcinoma | 72 | Proliferation Assay[1][8] |
| ZR-75-1 | Breast Carcinoma | 79 | Proliferation Assay[1][8] |
| HCC1954 | Breast Carcinoma | 119 | Proliferation Assay[1][8] |
| MDA-MB-453 | Breast Carcinoma | 975 | Proliferation Assay[1][8] |
| SKOV-3 | Ovarian Carcinoma | ~3000 | Cell Viability (MTT)[10] |
Table 2: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase | IC50 (nM) |
| Akt1 | 2[1][2] |
| Akt2 | 13[1][2] |
| Akt3 | 9[1][2] |
| PKA | 24[1] |
| PrkX | 5[1] |
| PKC isozymes | 2-21[1] |
| AMPK | 50[1][2] |
| DAPK3 | 81[1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the 3-day assay period and incubate overnight.[1]
-
Treatment: Treat cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for 2 hours at 37°C.[10]
-
Solubilization: Add a detergent solution to solubilize the formazan (B1609692) crystals and incubate for 4 hours at 37°C.[10]
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[10]
-
Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable equation.[1]
Protocol 2: Western Blot Analysis for Akt Pathway Inhibition
-
Cell Treatment: Treat cells with the desired concentrations of GSK690693 or vehicle control (DMSO) for the specified duration (e.g., 8 hours or overnight).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: GSK690693 inhibits the Akt signaling pathway.
Caption: A typical experimental workflow for using GSK690693.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. rndsystems.com [rndsystems.com]
- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
GSK 690 Hydrochloride off-target effects in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK690693 Hydrochloride in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of GSK690693?
GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor targeting the three isoforms of the Akt serine/threonine kinase: Akt1, Akt2, and Akt3.[1][2] It plays a critical role in cellular survival, metabolism, proliferation, and growth.[1]
Q2: Does GSK690693 exhibit off-target activity against other kinases?
Yes, while GSK690693 is highly selective for Akt isoforms, it has been shown to inhibit other kinases, particularly within the AGC kinase family.[1] Known off-targets include Protein Kinase A (PKA), PrkX, and Protein Kinase C (PKC) isozymes.[1][3] Additionally, it can inhibit AMPK and DAPK3 from the CAMK family, and PAK4, 5, and 6 from the STE family.[1]
Q3: What are the observed effects of GSK690693 on non-cancerous cell lines?
Studies have shown that GSK690693 has a selective antiproliferative effect on malignant cells over non-cancerous ones. For instance, normal human foreskin fibroblast (HFF) cells were found to be insensitive to the compound.[1] Furthermore, GSK690693 did not inhibit the proliferation of normal human CD4(+) peripheral T lymphocytes or mouse thymocytes.[4][5]
Q4: Are there any in vivo off-target effects reported in normal tissues?
In vivo studies in mice have indicated some effects in normal tissues. For example, nuclear translocation of phosphorylated FoxO1/3, a downstream target of Akt, was observed in normal ovarian tissue.[6] Effects on the phosphorylation of GSK3β, another Akt substrate, have also been noted in normal liver tissue.[6] Additionally, administration of GSK690693 can lead to a temporary increase in blood glucose levels.[3]
Q5: How can I assess the off-target effects of GSK690693 in my specific non-cancerous cell line?
To assess off-target effects, we recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your cell line. Subsequently, you can perform Western blot analysis to examine the phosphorylation status of known downstream substrates of both Akt and potential off-target kinases. A broad kinase profiling assay would provide the most comprehensive assessment of off-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in my non-cancerous cell line at low concentrations. | 1. The specific cell line may be unusually sensitive to Akt inhibition. 2. The cell line may have a high dependence on one of the off-target kinases for survival. 3. Experimental error (e.g., incorrect concentration, contamination). | 1. Perform a dose-response curve to accurately determine the IC50. 2. Analyze the expression levels of known off-target kinases in your cell line. 3. Verify the concentration of your GSK690693 stock and repeat the experiment. |
| No inhibition of downstream Akt substrates (e.g., p-GSK3β) is observed, but cytotoxicity is present. | 1. The observed cytotoxicity may be due to off-target effects and not Akt inhibition. 2. The antibody used for Western blotting is not specific or sensitive enough. 3. Insufficient incubation time with the inhibitor. | 1. Investigate the phosphorylation of substrates of other known off-target kinases (e.g., CREB for PKA). 2. Validate your antibody with appropriate positive and negative controls. 3. Perform a time-course experiment to determine the optimal incubation time for inhibiting substrate phosphorylation. |
| Unexpected changes in cell morphology or function not related to proliferation. | 1. Akt and its off-target kinases are involved in numerous cellular processes beyond proliferation. 2. The observed phenotype could be a secondary effect of inhibiting a key signaling node. | 1. Review the literature for known roles of Akt and off-target kinases in the observed phenotype. 2. Use more specific inhibitors for the potential off-target kinases to see if the phenotype is replicated. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase Family | Target | IC50 (nM) |
| AGC (On-Target) | Akt1 | 2 [1][2] |
| Akt2 | 13 [1][2] | |
| Akt3 | 9 [1][2] | |
| AGC (Off-Target) | PKA | 24[2] |
| PrkX | 5[2] | |
| PKCη | 2[2] | |
| PKCθ | 2[2] | |
| PKCδ | 14[2] | |
| PKCβ1 | 19[2] | |
| PKCε | 21[2] | |
| CAMK (Off-Target) | AMPK | 50[2] |
| DAPK3 | 81[2] | |
| STE (Off-Target) | PAK4 | 10[2] |
| PAK5 | 52[2] | |
| PAK6 | 6[2] |
Table 2: Effects of GSK690693 on Non-Cancerous Cell Lines
| Cell Line/Tissue | Species | Effect | Quantitative Data |
| Human Foreskin Fibroblast (HFF) | Human | Insensitive to antiproliferative effects | IC50 > 7 µmol/L[1] |
| CD4(+) Peripheral T Lymphocytes | Human | No inhibition of proliferation | Not Applicable[4][5] |
| Thymocytes | Mouse | No inhibition of proliferation | Not Applicable[4][5] |
| Ovary (in vivo) | Mouse | Nuclear translocation of P-FoxO1/3 | Qualitative Observation[6] |
| Liver (in vivo) | Mouse | Altered phosphorylation of GSK3β | Qualitative Observation[6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GSK690693 Hydrochloride in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of On-Target and Off-Target Substrate Phosphorylation by Western Blot
-
Cell Lysis: Plate and treat cells with GSK690693 at various concentrations for a specified time (e.g., 1-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, GSK3β (Akt substrate), and a substrate of a potential off-target kinase (e.g., p-CREB for PKA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GSK 690 Hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK 690 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GSK690693, is a potent and selective ATP-competitive pan-Akt kinase inhibitor.[1][2][3] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway that regulates cell survival, proliferation, and apoptosis.[4][5][6] By inhibiting Akt, this compound can induce apoptosis and inhibit the growth of tumor cells.[7][8]
Q2: I am having trouble dissolving this compound. What are the recommended solvents and solubility limits?
This compound is sparingly soluble in aqueous solutions but has good solubility in some organic solvents. For optimal dissolution, it is crucial to use high-quality, anhydrous solvents, as the presence of moisture can significantly impact solubility.[8][9]
-
DMSO: This is the most recommended solvent. Solubility is reported to be between 20 mM and 50 mM.[1][2] Some sources state solubility of ≥21.25 mg/mL and up to 125 mg/mL, which may require sonication or warming.[7][9][10] It is important to use newly opened or anhydrous DMSO as it is hygroscopic.[8][9]
-
Ethanol (B145695): Solubility in ethanol is reported to be up to 60 mM.[2] However, another source indicates it is insoluble in ethanol.[7] It is advisable to test solubility at a small scale first.
-
Water: this compound is generally considered insoluble in water.[7]
-
DMF: Solubility in DMF is reported to be 25 mg/mL.[4]
-
DMF:PBS (pH 7.2) (1:1): Limited solubility of 0.5 mg/mL is reported in this co-solvent system.[4]
To aid dissolution, you can try warming the solution to 37°C for 10 minutes or using an ultrasonic bath.[7]
Q3: My this compound solution appears to have precipitated after storage. What are the proper storage conditions for the solid compound and its solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: The solid powder should be stored at -20°C under desiccating conditions.[1][2][4] Under these conditions, it is stable for at least 3 to 4 years.[4][8]
-
Stock Solutions: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Long-term storage of solutions is generally not recommended; it is best to use them soon after preparation.[7]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
While specific data on the stability of this compound in cell culture media is limited, it is a common issue for many small molecule inhibitors. The compound's stability can be affected by the pH, temperature, and components of the medium. It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution. Avoid storing the compound in aqueous media for extended periods.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Troubleshooting Step |
| The compound does not fully dissolve. | Incorrect solvent used. | Use DMSO as the primary solvent.[1][2][7] |
| Solvent is not of high quality (contains water). | Use fresh, anhydrous DMSO.[8][9] | |
| Concentration is too high. | Refer to the solubility data table and do not exceed the recommended concentration. | |
| Insufficient mixing. | Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[7] | |
| The compound precipitates out of solution after a short time. | The solution is supersaturated. | Prepare a new solution at a lower concentration. |
| Change in temperature. | Ensure the solution is maintained at a constant temperature during the experiment. | |
| Incompatible solvent mixture. | When preparing working solutions by diluting a DMSO stock, ensure the final concentration of DMSO is compatible with the aqueous buffer or medium. |
Issue 2: Inconsistent Experimental Results or Loss of Activity
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased or no effect of the compound in assays. | Degradation of the compound. | Ensure proper storage of both the solid compound and stock solutions (-20°C or -80°C).[1][4][8][9] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes.[9] | |
| Instability in aqueous solution/cell culture medium. | Prepare fresh working solutions from the stock for each experiment. | |
| High variability between replicate experiments. | Inaccurate pipetting of the viscous DMSO stock solution. | Use reverse pipetting or positive displacement pipettes for accurate handling of DMSO solutions. |
| Incomplete dissolution of the compound. | Visually inspect the stock solution to ensure it is clear and free of precipitates before making dilutions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference |
| DMSO | 20 mM - 50 mM | [1][2] |
| ≥21.25 mg/mL | [7] | |
| 25 mg/mL | [4] | |
| 125 mg/mL (with sonication) | [9][10] | |
| Ethanol | 60 mM | [2] |
| Insoluble | [7] | |
| Water | Insoluble | [7] |
| DMF | 25 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 3-4 years | [4][8] |
| Stock Solution (in DMSO) | -80°C | up to 1 year | [8][10] |
| Stock Solution (in DMSO) | -20°C | 1 - 6 months | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (Molecular Weight: 425.48 g/mol [1][7]), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound. c. Add the appropriate volume of anhydrous DMSO to the solid compound. d. Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[7] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[8][10]
Protocol 2: In Vitro Kinase Assay for Akt Inhibition
This protocol is a generalized example based on published methods.[7][8]
-
Materials: Activated Akt1, 2, or 3 enzyme, this compound stock solution, ATP, substrate peptide (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide), kinase reaction buffer (e.g., 25 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS, 50 mM KCl), [γ-³³P]ATP, termination buffer (e.g., PBS with EDTA), and a detection system (e.g., Leadseeker beads and a Viewlux Imager).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase reaction buffer. b. In a reaction plate, incubate the activated Akt enzyme with the various concentrations of this compound at room temperature for 30 minutes.[8] c. Initiate the kinase reaction by adding a mixture of the substrate peptide, ATP, and [γ-³³P]ATP. d. Allow the reaction to proceed at room temperature for 45 minutes.[8] e. Terminate the reaction by adding the termination buffer containing EDTA. f. Add Leadseeker beads to capture the phosphorylated substrate. g. Allow the beads to settle for at least 5 hours. h. Quantify the amount of incorporated radiolabel using a suitable imager to determine the extent of Akt inhibition.[8]
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Histone Demethylase | TargetMol [targetmol.com]
Technical Support Center: Minimizing Cytotoxicity of GSK690690 Hydrochloride in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of GSK690690 Hydrochloride in primary cell cultures.
Troubleshooting Guide
Researchers may encounter challenges with cytotoxicity when using GSK690690 Hydrochloride in sensitive primary cell cultures. This guide provides systematic steps to identify and resolve these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations | Primary cells are inherently sensitive to perturbations of essential signaling pathways like PI3K/Akt.[1] | 1. Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your target of interest and the cytotoxic concentration 50 (CC50) for your specific primary cell type. This will help establish a therapeutic window.[2] 2. Confirm Target Engagement: Use a lower, non-toxic concentration of GSK690690 and confirm inhibition of Akt phosphorylation (e.g., via Western blot) to ensure the inhibitor is active at concentrations that do not induce widespread cell death.[3] |
| Inconsistent results between experiments or different primary cell batches | Primary cells exhibit significant donor-to-donor variability, including differences in the expression of on- and off-target kinases.[3] | 1. Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[3] 2. Standardize Cell Passage Number: Use cells at a consistent and low passage number, as primary cells can change their characteristics with each subculture. |
| Vehicle control (DMSO) shows toxicity | The final concentration of the solvent (DMSO) in the culture medium is too high. Primary cells are particularly sensitive to DMSO. | 1. Maintain Low DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.1%.[2] 2. Prepare Higher Concentration Stocks: This allows for the addition of a smaller volume of the stock solution to the culture medium.[2] |
| No observable effect at concentrations that are non-toxic | The inhibitor concentration may be too low to effectively engage the target, or the compound may be precipitating out of solution. | 1. Increase Inhibitor Concentration Gradually: Titrate the concentration upwards while monitoring for cytotoxicity. 2. Check for Compound Precipitation: Visually inspect the culture medium for any precipitate after the addition of GSK690690. If precipitation occurs, consider alternative solvents or a different formulation if available. |
| Delayed cytotoxicity observed after prolonged incubation | The cytotoxic effects of GSK690690 may be time-dependent. | 1. Conduct a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental endpoint with minimal toxicity.[1] 2. Consider Medium Replacement: For long-term experiments, replacing the medium with a fresh inhibitor-containing medium every 24-48 hours may mitigate the accumulation of toxic metabolites.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK690690 Hydrochloride and why can it be cytotoxic to primary cells?
A1: GSK690690 is a potent and selective ATP-competitive pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 isoforms. The PI3K/Akt signaling pathway is crucial for regulating cell survival, proliferation, and metabolism in both cancerous and healthy cells.[4][5] By inhibiting this fundamental pathway, GSK690690 can inadvertently lead to apoptosis (programmed cell death) in primary cells, which are often more reliant on these survival signals compared to immortalized cell lines.[1]
Q2: What is a good starting concentration for GSK690690 in my primary cell culture experiments?
A2: A universal starting concentration is difficult to recommend due to the high variability among different primary cell types. It is crucial to perform a dose-response experiment for each new cell type. A broad range to start with could be from 10 nM to 10 µM. For sensitive primary cells, it is advisable to begin with a lower concentration range (e.g., 1 nM to 1 µM).[1]
Q3: How can I differentiate between on-target and off-target cytotoxicity of GSK690690?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are a few strategies:
-
Use a Structurally Different Akt Inhibitor: If a different Akt inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.[3]
-
Rescue Experiment: Attempt to rescue the cells from cytotoxicity by activating downstream components of the Akt signaling pathway.
-
Assess Off-Target Kinases: If cytotoxicity persists at concentrations that effectively inhibit Akt, consider investigating the phosphorylation status of key survival kinases that are known potential off-targets of kinase inhibitors, such as ERK.[6]
Q4: Can I use cytoprotective agents to reduce the toxicity of GSK690690?
A4: While the use of broad-spectrum cytoprotective agents with kinase inhibitors in vitro is not extensively documented, one potential strategy is the use of pan-caspase inhibitors to block apoptosis. This can help to determine if the observed cell death is caspase-dependent. However, it is important to note that this will also interfere with the intended apoptotic effects in cancer studies.
Q5: How does the health and density of my primary cells affect their sensitivity to GSK690690?
A5: The initial health of your primary cells is paramount. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of GSK690690.[1] Ensure high cell viability before starting any treatment. Cell density can also play a role; cells plated at a very low density may be more sensitive to stress, while over-confluent cultures can also lead to cell death. It is important to optimize the seeding density for your specific primary cell type.[1]
Quantitative Data Summary
Due to the high variability of primary cells, IC50 values for GSK690690 Hydrochloride can differ significantly between cell types and donors. The following table provides a general range of concentrations to consider for initial dose-response experiments.
| Parameter | Primary Cell Type | Suggested Concentration Range for Initial Testing | Key Considerations |
| IC50 (Target Inhibition) | e.g., Primary Neurons, Primary Hepatocytes, Primary Endothelial Cells | 1 nM - 1 µM | The concentration required to inhibit Akt phosphorylation by 50%. This should be determined empirically for your specific cell type and experimental conditions. |
| CC50 (Cytotoxicity) | e.g., Primary Neurons, Primary Hepatocytes, Primary Endothelial Cells | 100 nM - >10 µM | The concentration that results in 50% cell death. This will likely be higher than the IC50 for target inhibition. The goal is to identify a concentration that maximizes target inhibition while minimizing cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GSK690690 Hydrochloride using a Dose-Response Curve and Viability Assay
This protocol outlines a method to determine the optimal, non-toxic working concentration of GSK690690 in your primary cell culture.
-
Cell Seeding: Plate your primary cells in a 96-well plate at the optimal seeding density and allow them to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a 2X or 10X working stock of GSK690690 serial dilutions in your complete culture medium. A logarithmic or half-log dilution series is recommended (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the medium from the cells and add the prepared GSK690690 dilutions.
-
Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as the MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the logarithm of the GSK690690 concentration to determine the CC50 value. In parallel, you can lyse cells from a duplicate plate to assess the inhibition of Akt phosphorylation by Western blot to determine the IC50 for target engagement.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690690.
Caption: Experimental workflow for optimizing GSK690690 concentration.
References
Technical Support Center: GSK690 Hydrochloride Cellular Uptake Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cellular uptake of GSK690 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to assess the cellular uptake of GSK690 Hydrochloride?
A1: The cellular uptake of GSK690 Hydrochloride, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), can be assessed using several quantitative and qualitative methods. The choice of method often depends on the available equipment, the required sensitivity, and whether the study is for quantification or localization. The primary methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying intracellular concentrations of unlabeled small molecules like GSK690 Hydrochloride due to its high sensitivity and specificity.[1][2][3][4]
-
Fluorescence-Based Methods: These methods involve either using a fluorescently labeled version of GSK690 or a fluorescent probe that responds to the drug's activity. Uptake can then be measured using:
-
Radiolabeled Assays: This classic method involves using a radiolabeled version of GSK690 (e.g., with ³H or ¹⁴C) to quantify uptake by measuring radioactivity in cell lysates.[12][13]
Q2: How does GSK690 Hydrochloride enter the cell and what is its mechanism of action?
A2: As a small molecule, GSK690 Hydrochloride likely enters cells through passive diffusion across the cell membrane, although specific transporter involvement has not been extensively ruled out. Once inside the cell, GSK690 acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone demethylation and gene regulation.[14][15] By inhibiting LSD1, GSK690 can influence various signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways, which are crucial in cancer cell proliferation and survival.[16]
Q3: Can I use a fluorescent tag with GSK690 to measure uptake?
A3: While fluorescently tagging small molecules is a common strategy, it should be approached with caution. The addition of a fluorescent dye can alter the physicochemical properties of GSK690, potentially affecting its uptake, distribution, and target engagement.[17] It is crucial to validate that the tagged molecule retains similar activity and uptake characteristics as the unlabeled compound.
Experimental Protocols & Troubleshooting Guides
Method 1: Quantification of Intracellular GSK690 Hydrochloride by LC-MS/MS
This method is highly recommended for accurate quantification of the unlabeled drug.
Experimental Protocol:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).[18]
-
Drug Incubation: Treat the cells with the desired concentrations of GSK690 Hydrochloride for the specified time points. Include a vehicle control (e.g., DMSO).
-
Cell Washing: After incubation, aspirate the drug-containing medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) three times to remove extracellular drug. This step is critical to prevent overestimation of uptake.
-
Cell Lysis and Harvesting: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by scraping them into a known volume of solvent (e.g., methanol/water mixture).[5]
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA assay or a similar method to normalize the drug concentration to the amount of cellular protein.[5]
-
Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the lysate (e.g., with cold acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the drug.
-
Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. A standard curve of known GSK690 Hydrochloride concentrations must be prepared in the same matrix as the samples to ensure accurate quantification.[4][19]
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Variability Between Replicates | Inconsistent cell numbers; Incomplete washing; Inefficient cell lysis. | Ensure uniform cell seeding; Standardize the washing procedure and perform it quickly on ice; Optimize the lysis protocol. |
| Low or No Drug Detected | Insufficient incubation time or drug concentration; Rapid drug efflux; Drug degradation. | Perform a time-course and dose-response experiment; Consider using efflux pump inhibitors (if appropriate for the research question); Check the stability of GSK690 in your experimental conditions. |
| Poor Recovery | Inefficient protein precipitation; Drug adsorption to plasticware. | Optimize the protein precipitation step; Use low-binding microcentrifuge tubes and pipette tips. |
Quantitative Data Summary (Example):
| Treatment Group | Incubation Time (hours) | Intracellular GSK690 (ng/mg protein) |
| Vehicle Control | 4 | Not Detected |
| 1 µM GSK690 | 4 | 15.2 ± 2.1 |
| 10 µM GSK690 | 4 | 120.5 ± 15.8 |
| 1 µM GSK690 | 24 | 25.8 ± 3.5 |
| 10 µM GSK690 | 24 | 210.1 ± 22.4 |
Method 2: Cellular Uptake Analysis by Flow Cytometry (Using a Fluorescent Analog)
This method is suitable for high-throughput screening of factors affecting GSK690 uptake, assuming a validated fluorescent analog is available.
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension. For adherent cells, this involves trypsinization.[5]
-
Drug Incubation: Incubate the cells with the fluorescently labeled GSK690 analog at various concentrations and for different durations.
-
Washing: Pellet the cells by centrifugation and wash them twice with cold PBS to remove the extracellular fluorescent compound.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The geometric mean fluorescence intensity (MFI) will be proportional to the amount of internalized compound.[7][20]
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing; Autofluorescence of cells; Non-specific binding of the fluorescent analog to the cell surface. | Increase the number of washing steps; Include an unstained control to set the baseline fluorescence; Use a quenching agent like trypan blue to quench extracellular fluorescence.[7] |
| Low Signal | Low uptake of the fluorescent analog; Photobleaching. | Increase the concentration or incubation time; Protect samples from light during incubation and analysis. |
| Altered Cellular Behavior | Cytotoxicity of the fluorescent analog. | Perform a viability assay (e.g., with propidium (B1200493) iodide or DAPI) to ensure the concentrations used are not toxic.[21] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GSK690 Hydrochloride mechanism of action.
Caption: LC-MS/MS workflow for intracellular GSK690 quantification.
Caption: Troubleshooting logic for flow cytometry uptake assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis for Ki67 assessment in formalin-fixed paraffin-embedded breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 17. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. euncl.org [euncl.org]
- 20. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
GSK 690 Hydrochloride degradation pathways and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK690693 Hydrochloride. The information provided is designed to help users mitigate potential degradation and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for GSK690693 Hydrochloride?
Currently, there is no specific published data detailing the precise degradation pathways of GSK690693 Hydrochloride under various stress conditions (e.g., hydrolysis, oxidation, photolysis). However, based on its chemical structure, potential liabilities for degradation can be inferred. The molecule contains functional groups that could be susceptible to hydrolysis and oxidation. It is crucial to handle the compound under recommended conditions to minimize potential degradation.
Q2: What are the recommended storage conditions for GSK690693 Hydrochloride?
To ensure the stability and longevity of GSK690693 Hydrochloride, it is essential to adhere to the recommended storage conditions. The compound should be stored as a solid at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[2] Stock solutions should also be stored at low temperatures, with storage at -80°C recommended for up to one year and at -20°C for shorter periods (up to one month) to minimize degradation.[4][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5]
Q3: In what solvents is GSK690693 Hydrochloride soluble?
GSK690693 Hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO), with reported solubilities up to 50 mM.[1][3] It is also soluble in DMF at 25 mg/ml.[2] The compound is poorly soluble in water and ethanol.[6] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.[7]
Q4: How should I prepare stock solutions of GSK690693 Hydrochloride?
Proper preparation of stock solutions is critical to prevent precipitation and degradation. It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[4] For a higher concentration, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath for a short period can aid in dissolution.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | Compound degradation due to improper storage or handling. | 1. Ensure the solid compound has been stored at -20°C. 2. Prepare fresh stock solutions from the solid compound. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Store stock solutions at -80°C for long-term storage or -20°C for short-term storage. |
| Inaccurate concentration of the stock solution. | 1. Verify the molecular weight on the certificate of analysis for the specific batch. 2. Use a calibrated balance for weighing the solid compound. 3. Ensure complete dissolution of the compound in the solvent. | |
| Precipitation of the compound in the stock solution or experimental media. | Low solubility in the chosen solvent or media. | 1. Confirm the solubility of GSK690693 Hydrochloride in your solvent system. 2. Do not exceed the maximum recommended concentration. 3. For aqueous-based assays, ensure the final concentration of DMSO is low enough to maintain solubility and not affect the experimental system. 4. For in vivo studies, specific formulations with co-solvents and excipients may be necessary.[7] |
| Variability between different batches of the compound. | Differences in purity or hydration state. | 1. Always refer to the batch-specific certificate of analysis for purity and molecular weight. 2. If possible, test new batches against a previously validated batch to ensure consistency. |
Data Summary
Storage and Stability of GSK690693 Hydrochloride
| Form | Storage Temperature | Reported Stability | Reference |
| Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in Solvent | -80°C | 1 year | [4][5] |
| Stock Solution in Solvent | -20°C | 1 month to 6 months | [4][5] |
Solubility of GSK690693 Hydrochloride
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM | [1][3] |
| DMF | 25 mg/ml | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
GSK690693 Hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the vial of GSK690693 Hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the required amount of GSK690693 Hydrochloride using a calibrated balance. For example, for 1 ml of a 10 mM stock solution (Molecular Weight: 425.48 g/mol ), weigh out 4.25 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) or brief sonication may be used to aid dissolution if necessary.[6]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][5]
-
Visualizations
Caption: Hypothetical degradation pathways for GSK690693 Hydrochloride.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway showing the inhibitory action of GSK690693 on AKT.
References
Interpreting unexpected results with GSK 690 Hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GSK 690 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as GSK690693, is a potent, ATP-competitive, pan-Akt kinase inhibitor.[1][2][3][4][5] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby inhibiting the downstream signaling pathways involved in cell proliferation, survival, and metabolism.[6][7][8]
Q2: What are the reported IC50 values for this compound against the Akt isoforms?
In cell-free assays, this compound exhibits low nanomolar IC50 values for the Akt isoforms.[1][2][9]
| Kinase | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Q3: Does this compound have known off-target effects?
Yes, while it is a potent Akt inhibitor, this compound has been shown to inhibit other kinases, particularly within the AGC kinase family.[3][9][10] It is important to consider these off-target effects when interpreting experimental results.
| Off-Target Kinase Family | Kinase | IC50 (nM) |
| AGC Kinase Family | PKA | 24 |
| PrkX | 5 | |
| PKC isozymes | 2-21 | |
| CAMK Family | AMPK | 50 |
| DAPK3 | 81 | |
| STE Family | PAK4 | 10 |
| PAK5 | 52 | |
| PAK6 | 6 |
Q4: What are the expected downstream effects of this compound treatment in sensitive cell lines?
Successful inhibition of the Akt pathway by this compound should lead to a dose-dependent decrease in the phosphorylation of known Akt substrates.[1][7][9] This includes:
-
Reduced phosphorylation of GSK3β (Ser9)[1]
Q5: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM.[10] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions.[9] Stock solutions in DMSO can be stored at -20°C for up to one month, though it is advisable to use freshly prepared solutions.[9][13] Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Unexpected Result 1: Increased Phosphorylation of Akt (Ser473/Thr308) Observed Upon Treatment
A common unexpected observation with ATP-competitive Akt inhibitors like this compound is an increase in Akt phosphorylation at Ser473 and Thr308.[14][15] This is often due to the inhibition of a negative feedback loop.
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased p-Akt upon GSK 690 treatment.
Detailed Methodologies
Western Blot for Phospho-Proteins:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-Akt Ser473, p-Akt Thr308, total Akt, p-GSK3β Ser9, total GSK3β, p-PRAS40, total PRAS40) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Unexpected Result 2: Lack of Expected Anti-proliferative or Apoptotic Effect
If this compound does not inhibit cell growth or induce apoptosis in your model system, consider the following possibilities.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Line Insensitivity: Not all cell lines are equally sensitive to Akt inhibition. | Screen a panel of cell lines to identify a sensitive control. IC50 values for proliferation can range from low nanomolar to micromolar depending on the cell line.[9][11] |
| Suboptimal Drug Concentration or Duration: The effective concentration and treatment time may vary. | Perform a dose-response (e.g., 10 nM to 30 µM) and time-course (e.g., 24, 48, 72 hours) experiment.[1][11] |
| Compound Instability/Degradation: Improper storage or handling can lead to loss of activity. | Use a fresh vial of the compound and prepare stock solutions in fresh, anhydrous DMSO.[9] |
| Compensatory Signaling Pathways: Cells may activate other survival pathways to compensate for Akt inhibition. | Investigate other signaling pathways (e.g., MAPK/ERK) via Western blot.[1] Consider combination therapies. |
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®):
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over 3 days.[1]
-
Treatment: After overnight incubation, treat cells with a serial dilution of this compound (e.g., 1.5 nM to 30 µM).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Measurement: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a suitable curve-fitting software.
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treatment: Treat cells with this compound at concentrations >100 nM for 24-48 hours.[9]
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Incubate in the dark for 15 minutes and analyze by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic.
Signaling Pathway Overview
The following diagram illustrates the core PI3K/Akt signaling pathway and the primary point of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. tribioscience.com [tribioscience.com]
- 14. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Adjusting GSK 690 Hydrochloride treatment time for optimal gene regulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using GSK690 Hydrochloride (GSK690693), a potent pan-Akt inhibitor. This guide focuses on optimizing treatment time for effective gene regulation studies and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK690 Hydrochloride?
A1: GSK690 Hydrochloride is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt signaling pathway.[1][2] By inhibiting Akt, GSK690693 prevents the phosphorylation of numerous downstream substrates, thereby affecting critical cellular processes such as cell survival, proliferation, and metabolism.[1][3]
Q2: How does inhibition of Akt by GSK690 Hydrochloride lead to changes in gene regulation?
A2: The inhibition of Akt by GSK690 Hydrochloride leads to the modulation of various transcription factors. A primary mechanism is the regulation of the Forkhead box O (FOXO) family of transcription factors, such as FOXO3a.[2][4] In the presence of active Akt, FOXO proteins are phosphorylated and sequestered in the cytoplasm. GSK690 Hydrochloride treatment prevents this phosphorylation, leading to the nuclear translocation of FOXO proteins, where they can actively regulate the transcription of target genes involved in cell cycle arrest and apoptosis.[1][4] Additionally, Akt inhibition can affect the activity of other transcription factors like MYC, further influencing gene expression related to cell proliferation.[4]
Q3: What are the typical concentration ranges and treatment durations used for in vitro experiments with GSK690 Hydrochloride?
A3: The optimal concentration and treatment time for GSK690 Hydrochloride are highly dependent on the cell line and the specific biological question being investigated. For proliferation assays, concentrations can range from nanomolar to low micromolar, with incubation times typically between 24 and 72 hours. For studies focused on signaling events, shorter incubation times are common. For instance, inhibition of Akt substrate phosphorylation can be observed within 1 to 5 hours, while changes in the nuclear localization of transcription factors like FOXO3a can be detected in as little as 90 minutes.[1] For gene expression studies, a time-course experiment (e.g., 2, 8, 24, 48 hours) is recommended to capture both early and late transcriptional responses.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with GSK690 Hydrochloride, with a focus on optimizing treatment time for gene regulation studies.
| Issue | Possible Cause | Suggested Solution |
| No significant change in the expression of target genes. | Suboptimal Treatment Time: The chosen time point may not be optimal for observing changes in the specific gene(s) of interest. Transcriptional responses can be transient. | Conduct a time-course experiment. A broad range of time points (e.g., 2, 4, 8, 12, 24, 48 hours) is recommended to identify the peak expression changes for your target genes. |
| Insufficient Drug Concentration: The concentration of GSK690 Hydrochloride may be too low to effectively inhibit Akt signaling in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Assess the phosphorylation status of a known Akt substrate (e.g., GSK3β, PRAS40) by Western blot to confirm pathway inhibition at the chosen concentration. | |
| Cell Line Insensitivity: The cell line may have intrinsic resistance to Akt inhibition due to mutations in downstream signaling components or activation of compensatory pathways. | Confirm Akt pathway activation in your cell line at baseline. Consider using a positive control cell line known to be sensitive to GSK690 Hydrochloride. | |
| High Cell Death Obscuring Gene Regulation Effects. | Excessive Treatment Duration or Concentration: Prolonged exposure to high concentrations of GSK690 Hydrochloride can induce significant apoptosis, which may confound the interpretation of gene expression data. | Reduce the treatment duration and/or concentration. Focus on earlier time points where pathway inhibition is achieved without widespread cell death. For example, significant inhibition of Akt substrates can be seen as early as 1-5 hours.[1] |
| Inconsistent Results Between Experiments. | Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or serum concentration in the media can affect cellular signaling and drug response. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Maintain consistent serum conditions. |
| Drug Stability: Improper storage or handling of GSK690 Hydrochloride can lead to its degradation. | Store the compound as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment. |
Data Presentation
Table 1: IC50 Values of GSK690 Hydrochloride in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| BT474 | Breast Cancer | 86 | 72 |
| T47D | Breast Cancer | 72 | 72 |
| LNCaP | Prostate Cancer | 147 | 72 |
| SKOV-3 | Ovarian Cancer | >800 (less sensitive) | Not Specified |
| MDA-MB-453 | Breast Cancer | 975 | 72 |
| MDA-MB-468 | Breast Cancer | >800 (less sensitive) | Not Specified |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression using qPCR
This protocol outlines a method to determine the optimal treatment time of GSK690 Hydrochloride for regulating the expression of a target gene.
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
-
GSK690 Hydrochloride Treatment:
-
Prepare a working solution of GSK690 Hydrochloride in complete cell culture medium at the desired final concentration (determined from a prior dose-response experiment).
-
Treat the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
-
RNA Extraction:
-
At each time point, wash the cells with ice-cold PBS and lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression at each time point compared to the vehicle control at the corresponding time point.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory effect of GSK690 Hydrochloride.
Caption: Workflow for determining optimal GSK690 treatment time for gene regulation.
Caption: Troubleshooting logic for gene expression experiments with GSK690.
References
Potential for GSK 690 Hydrochloride to interfere with other experimental reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK 690 Hydrochloride. The information herein is intended to help identify and mitigate potential interferences with other experimental reagents and systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive, pan-Akt inhibitor that targets the three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity.[1][2][3] It functions by binding to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to the modulation of several cellular processes, including cell proliferation, survival, and metabolism.[3][5]
Q2: Are there known off-target effects of this compound that I should be aware of?
Yes, while this compound is highly selective for Akt isoforms, it has been shown to inhibit other kinases, particularly at higher concentrations.[1] These off-target effects are a primary source of potential experimental interference. Researchers should be cautious if their experimental system involves these alternative targets.
Q3: How can I be sure that the observed effects in my experiment are due to Akt inhibition and not off-target effects?
To confirm that the observed cellular effects are a direct result of Akt inhibition, it is advisable to include secondary validation experiments. A recommended approach is to use RNA interference (siRNA or shRNA) to specifically knockdown one or more Akt isoforms. If the phenotype observed with this compound treatment is recapitulated by Akt knockdown, it provides strong evidence that the effect is on-target. Additionally, performing rescue experiments by introducing a constitutively active form of Akt can further validate the specificity of the inhibitor.
Q4: What is the optimal solvent and storage condition for this compound?
This compound is soluble in DMSO (to at least 20 mM) and ethanol (B145695) (to 60 mM). For stock solutions, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][2] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to prevent repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide
Unexpected Cellular Phenotypes
Issue: My cells are exhibiting a phenotype that is not consistent with the known functions of Akt.
Potential Cause 1: Off-Target Kinase Inhibition
This compound can inhibit other kinases, which may be active in your cellular model. For example, inhibition of PKA or PKC could lead to unexpected changes in signaling pathways that are independent of Akt.[1]
Troubleshooting Steps:
-
Review Off-Target Profile: Compare the known off-target profile of this compound with the key kinases in your signaling pathway of interest.
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Use the lowest concentration that effectively inhibits Akt phosphorylation.
-
Use a Structurally Different Akt Inhibitor: To confirm that the observed phenotype is due to Akt inhibition, use another potent and specific Akt inhibitor with a different chemical structure and off-target profile.
-
Specific Kinase Activators/Inhibitors: If you suspect a specific off-target kinase is involved, use a known activator or inhibitor of that kinase to see if it mimics or reverses the effect.
Potential Cause 2: Feedback Loop Activation
Inhibition of Akt can sometimes lead to the activation of upstream feedback loops. For instance, treatment with this compound has been observed to cause a dose-dependent increase in the phosphorylation of Akt itself, which could complicate the interpretation of results.[6]
Troubleshooting Steps:
-
Time-Course Experiment: Analyze the phosphorylation status of Akt and its downstream targets at different time points after treatment. This can help to distinguish between initial inhibition and subsequent feedback activation.
-
Analyze Upstream Regulators: Investigate the activity of upstream components of the PI3K/Akt pathway, such as PI3K and PTEN, to understand the feedback mechanism.
Inconsistent Results in In Vitro Kinase Assays
Issue: I am observing variable or lower-than-expected inhibition of Akt in my in vitro kinase assay.
Potential Cause: Reagent Quality and Assay Conditions
The purity and handling of both the inhibitor and the kinase are critical for reproducible results. Additionally, the specific conditions of the kinase assay can influence the apparent inhibitor potency.
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure the accuracy of your stock solution concentration.
-
Use Fresh Reagents: Use freshly prepared buffers and ATP solutions.
-
Optimize ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will be influenced by the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km value for the kinase.
-
Pre-incubation: Pre-incubating the kinase with this compound before adding the substrate and ATP can sometimes lead to more consistent inhibition.[4]
Data and Protocols
Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Note: IC50 values are from cell-free assays and can vary depending on the experimental conditions.[1][7]
Experimental Protocols
In Vitro Akt Kinase Assay
-
Reagents:
-
Purified, active Akt1, Akt2, or Akt3 enzyme.
-
This compound stock solution in DMSO.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS, 50 mM KCl).
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).
-
[γ-33P]ATP.
-
EDTA solution to stop the reaction.
-
Leadseeker beads.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the Akt enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-33P]ATP.
-
Incubate for 45 minutes at room temperature.
-
Terminate the reaction by adding EDTA.
-
Add Leadseeker beads and allow them to settle for at least 5 hours.
-
Quantify product formation using a suitable imager.[4]
-
Western Blotting for Akt Pathway Inhibition
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Visual Guides
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Relationship between this compound and its on- and off-target kinase families.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating LSD1 Inhibition In Vivo: A Comparative Guide to GSK 690 Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK 690 Hydrochloride and other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors for in vivo validation of LSD1 inhibition. We delve into the available experimental data, outline detailed protocols for key in vivo experiments, and present visual diagrams of the LSD1 signaling pathway and a typical experimental workflow to aid in the design and interpretation of preclinical studies.
Executive Summary
This compound is a reversible inhibitor of LSD1. While in vitro data demonstrates its potency, publicly available in vivo studies validating its efficacy in animal models are limited. One study reported that GSK 690, as a tranylcypromine (B92988) (TCP) derivative, did not exhibit significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines in vitro, nor did it alter global histone methylation marks.[1] This stands in contrast to other LSD1 inhibitors which have demonstrated robust in vivo activity in various cancer models. This guide will compare the available data for this compound with that of other well-characterized LSD1 inhibitors to provide a framework for researchers considering its in vivo application.
Comparison of In Vivo Efficacy of LSD1 Inhibitors
The following table summarizes the in vivo performance of several LSD1 inhibitors, including the limited information available for this compound, to provide a comparative landscape.
| Inhibitor | Type | Animal Model | Dose/Route | Key In Vivo Efficacy | Citation(s) |
| This compound | Reversible | Not reported in detail. Mentioned as a TCP-derivative with limited in vitro efficacy in NSCLC models. | Not reported | Did not show efficient growth inhibition in NSCLC cell lines in vitro; in vivo data is lacking. | [1] |
| HCI-2509 (SP-2509) | Reversible | Ewing's sarcoma, endometrial cancer, prostate cancer, and neuroblastoma xenograft models. | 15-30 mg/kg, i.p. | Significant tumor growth inhibition; disruption of transcriptional activity of oncogenic fusion proteins. | |
| GSK-LSD1 | Irreversible | Sickle cell disease (SCD) mice and oral squamous cell carcinoma (OSCC) xenografts. | 1 µg/g/day in SCD mice. | Increased fetal hemoglobin (HbF) synthesis in SCD mice; attenuated tumor growth and metastasis in OSCC models.[2][3] | [2][3] |
| INCB059872 | Irreversible | Human acute myeloid leukemia (AML) xenograft models. | Not specified | Induced differentiation and inhibited tumor growth in AML xenografts. | |
| ORY-1001 (Iadademstat) | Irreversible | AML and solid tumor xenograft models. | Not specified | Potent anti-leukemic activity and tumor growth inhibition. | |
| Bomedemstat (IMG-7289) | Irreversible | Myelofibrosis mouse models. | Not specified | Reduced spleen size and improved blood cell counts. |
Detailed Experimental Protocols for In Vivo Validation of LSD1 Inhibitors
To rigorously assess the in vivo efficacy of an LSD1 inhibitor like this compound, a well-designed animal study is crucial. Below is a generalized protocol based on common practices in the field, primarily using xenograft models.[4][5][6][7]
Objective: To evaluate the anti-tumor efficacy and target engagement of an LSD1 inhibitor in a cancer xenograft model.
Materials:
-
LSD1 Inhibitor: this compound or alternative compound.
-
Vehicle Control: Appropriate solvent for the inhibitor (e.g., DMSO, saline).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID, NSG) bearing subcutaneous or orthotopic xenografts of a relevant cancer cell line or patient-derived xenograft (PDX).[4][5][7]
-
Cell Lines/PDX: Cancer cell lines with known LSD1 expression or dependency.
-
General Supplies: Calipers, syringes, animal housing, etc.
Experimental Procedure:
-
Xenograft Establishment:
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer the LSD1 inhibitor or vehicle control at the desired dose and schedule (e.g., daily, twice daily) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Markers:
-
At the end of the study (or at intermediate time points), collect tumor tissue.
-
Perform Western blotting or immunohistochemistry (IHC) to assess changes in histone methylation marks (e.g., H3K4me1/2, H3K9me2). An increase in these marks indicates LSD1 inhibition.
-
Analyze the expression of LSD1 target genes via qPCR or RNA-sequencing.
-
-
Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a maximum allowable size.
-
Data Analysis:
-
Compare tumor growth curves between treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Calculate the percent TGI.
-
Analyze changes in PD markers to confirm target engagement.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: LSD1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inducible reverse genetics in patients’ tumors to identify individual therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
A Comparative Analysis of GSK 690 Hydrochloride and Irreversible LSD1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the reversible LSD1 inhibitor, GSK 690 Hydrochloride, with prominent irreversible LSD1 inhibitors. This analysis is supported by experimental data and detailed methodologies to inform inhibitor selection and experimental design.
Initially, it is crucial to clarify that this compound is a reversible inhibitor of Lysine (B10760008) Specific Demethylase 1 (LSD1). This contrasts with the user's premise of comparing it to other irreversible inhibitors. This guide will, therefore, compare the characteristics and performance of the reversible inhibitor this compound against well-characterized irreversible LSD1 inhibitors, highlighting the fundamental differences in their mechanisms of action and biochemical consequences.
Mechanism of Action: Reversible vs. Irreversible Inhibition
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology. The mode of inhibition, either reversible or irreversible, significantly influences the inhibitor's pharmacological profile.
This compound , as a reversible inhibitor, binds to LSD1 non-covalently. Its inhibitory effect can be overcome by increasing the substrate concentration.
Irreversible LSD1 inhibitors , predominantly derivatives of tranylcypromine (B92988) (TCP), act as mechanism-based inactivators. They form a covalent adduct with the FAD cofactor of LSD1, leading to its permanent inactivation.[1][2] This class includes compounds like ORY-1001 (iadademstat), GSK2879552, and INCB059872.[2][3]
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and selected irreversible LSD1 inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Cellular Activity | Reference |
| This compound | Reversible | LSD1 | 37 nM | 9 nM | Inhibition of clonogenic activity in leukemia cell lines (THP-1 and MV4-11) at 10 µM. | MCE |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | 18 nM | N/A | Potent anti-leukemic effect in mouse models. | [4] |
| GSK2879552 | Irreversible | LSD1 | 16 nM | N/A | Induces gene expression changes and inhibits cancer cell line growth with an average EC50 < 5 nM. | [3] |
| INCB059872 | Irreversible | LSD1 | N/A | N/A | Demonstrates anti-leukemic effects in myeloid leukemia. | [2] |
| Tranylcypromine (TCP) | Irreversible | LSD1, MAO | 243 µM | N/A | Suppresses cell growth of bladder cancer and neuroblastoma. | [3] |
Signaling Pathway of LSD1 Inhibition
The following diagram illustrates the general signaling pathway affected by LSD1 inhibition. By preventing the demethylation of H3K4me2 and H3K9me2, LSD1 inhibitors lead to the accumulation of these histone marks, which in turn alters gene expression, leading to the suppression of tumor growth and promotion of cell differentiation.
Caption: General signaling pathway of LSD1 inhibition.
Experimental Protocols
In Vitro LSD1 Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against LSD1.
Caption: Workflow for an in vitro LSD1 inhibition assay.
Detailed Method:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and the test inhibitor (this compound or an irreversible inhibitor) in an appropriate assay buffer.
-
Incubation: In a 96-well plate, combine the LSD1 enzyme, the peptide substrate, and varying concentrations of the test inhibitor. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Detection: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂). Add a detection reagent mixture containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) to each well.
-
Measurement: Incubate the plate for a further period (e.g., 15-30 minutes) to allow for the HRP-catalyzed reaction to generate a fluorescent product. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: The fluorescence signal is inversely proportional to the LSD1 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Method:
-
Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of soluble LSD1 at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble LSD1 against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.
Conclusion
This compound is a potent, reversible inhibitor of LSD1, offering a distinct pharmacological profile compared to the class of irreversible inhibitors derived from tranylcypromine. While both classes of inhibitors effectively target LSD1, the choice between a reversible and an irreversible inhibitor will depend on the specific research question or therapeutic application. Reversible inhibitors may offer a more controlled and tunable pharmacological effect, whereas irreversible inhibitors can provide a more sustained and potent inhibition. The experimental protocols provided herein offer a starting point for researchers to further characterize and compare these and other LSD1 inhibitors in their own experimental systems.
References
- 1. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Epigenetic Modulators: GSK 690 Hydrochloride vs. GSK-J4 in Research
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic research, the choice of chemical probes is paramount. This guide provides an objective comparison of two widely used histone demethylase inhibitors, GSK 690 Hydrochloride and GSK-J4, supported by experimental data to inform your selection for targeted epigenetic modulation.
This comprehensive analysis delves into the mechanisms of action, target specificities, and cellular effects of this compound, a reversible inhibitor of Lysine (B10760008) Specific Demethylase 1 (LSD1), and GSK-J4, a potent dual inhibitor of the H3K27 demethylases JMJD3 and UTX. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide aims to equip researchers with the necessary information to strategically employ these powerful tools in their epigenetic investigations.
At a Glance: Key Differences and Applications
| Feature | This compound | GSK-J4 |
| Primary Target | Lysine Specific Demethylase 1 (LSD1/KDM1A)[1] | JMJD3/KDM6B and UTX/KDM6A[2] |
| Mechanism of Action | Reversible inhibitor[1] | Dual inhibitor of H3K27me3/me2-demethylases[2] |
| Histone Mark Affected | Primarily increases H3K4me1/me2[3] | Primarily increases H3K27me3[3] |
| Key Research Areas | Cancer (oral, rhabdomyosarcoma), stem cell differentiation | Cancer (prostate, retinoblastoma, leukemia), inflammation, neurodegenerative diseases, developmental biology[2][4][5] |
Delving Deeper: Mechanism of Action and Target Specificity
This compound and GSK-J4 exert their effects by targeting distinct families of histone demethylases, leading to different downstream consequences on gene expression.
This compound , and its close analog GSK-LSD1, are inhibitors of Lysine Specific Demethylase 1 (LSD1) , also known as KDM1A.[1] LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of H3K4me1/2 at target gene promoters, thereby influencing gene expression.[3] GSK 690 is a reversible inhibitor, meaning it binds to and dissociates from its target.[1]
In contrast, GSK-J4 is a cell-permeable prodrug of GSK-J1, which is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) .[2] These enzymes are responsible for removing the repressive trimethyl mark from lysine 27 of histone H3 (H3K27me3).[3] Inhibition of JMJD3 and UTX by GSK-J4 results in an increase in global H3K27me3 levels, a hallmark of transcriptionally silenced chromatin.[3]
The distinct primary targets of these two inhibitors are fundamental to their different applications in epigenetic research. While this compound is utilized to study the roles of H3K4 methylation dynamics in processes like cancer and development, GSK-J4 is a key tool for investigating the impact of H3K27me3-mediated gene silencing in a wide range of biological contexts.
Signaling Pathways Under the Influence
The epigenetic modifications modulated by this compound and GSK-J4 have profound effects on various cellular signaling pathways.
This compound (and GSK-LSD1) has been shown to impact key cancer-related pathways. Inhibition of LSD1 can lead to the upregulation of the p53 pathway and other pro-apoptotic pathways.[6] Furthermore, it has been observed to down-regulate Wnt/β-catenin signaling in certain cellular contexts.[6]
Caption: GSK 690 HCl signaling pathway.
GSK-J4 has a broader reported impact on signaling cascades. Studies have demonstrated its ability to inhibit the TGF-β signaling pathway , which is crucial in epithelial-to-mesenchymal transition (EMT).[3] It has also been shown to induce endoplasmic reticulum (ER) stress and modulate the PI3K/AKT/NF-κB pathway .[5]
Caption: GSK-J4 signaling pathways.
Performance in Cellular Assays: A Quantitative Comparison
The efficacy of these inhibitors is often assessed through various cell-based assays. The following tables summarize key quantitative data from published studies.
Table 1: Potency and Efficacy
| Compound | Assay Type | Cell Line/System | IC50 / EC50 / Kd | Reference |
| GSK 690 HCl | Biochemical Assay (LSD1) | - | IC50: 37 nM | [1] |
| Binding Assay (LSD1) | - | Kd: 9 nM | [1] | |
| GSK-J4 | Biochemical Assay (JMJD3) | - | IC50: 8.6 µM | [2] |
| Biochemical Assay (UTX) | - | IC50: 6.6 µM | [2] | |
| Cell Viability (Retinoblastoma) | Y79 | IC50: 0.68 µM (48h) | [4] | |
| Cell Viability (Retinoblastoma) | WERI-Rb1 | IC50: 2.15 µM (48h) | [4] | |
| TNF-α Production | Human primary macrophages | IC50: 9 µM | [2] |
Table 2: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Concentration Range | Effect | Reference |
| GSK 690 HCl | Rhabdomyosarcoma (RD, RH30) | 1-10 µM (in combination) | Induces caspase-dependent cell death | [7] |
| GSK-J4 | Prostate Cancer (PC-3) | 1-100 µM | Dose-dependent decrease in cell proliferation | [3] |
| Retinoblastoma (Y79, WERI-Rb1) | 0.2-2.4 µM | Reduced cell viability in a dose- and time-dependent manner | [4] | |
| Acute Myeloid Leukemia (KG-1a) | 2-10 µM | Decreased cell viability in a dose-dependent manner | [5] |
Experimental Protocols: A Guide for Your Research
To facilitate the application of these inhibitors in your experiments, detailed protocols for key assays are provided below.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound or GSK-J4 on cell viability.
Caption: Cell viability assay workflow.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound or GSK-J4 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or GSK-J4 in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration.
-
Treatment Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Histone Modifications
This protocol outlines the general steps for detecting changes in histone methylation marks following treatment with this compound or GSK-J4.
Caption: Western blot workflow for histones.
Materials:
-
Cell culture reagents
-
This compound or GSK-J4
-
Histone extraction buffer (e.g., acid extraction with sulfuric acid or high-salt extraction)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2 for GSK 690 HCl, anti-H3K27me3 for GSK-J4, and a loading control like anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or GSK-J4 for a specific time period.
-
Histone Extraction: Harvest the cells and perform histone extraction using a suitable protocol, such as acid extraction or high-salt extraction, to enrich for histone proteins.[8]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay.
-
SDS-PAGE: Denature the histone samples and separate them on a high-percentage (e.g., 15-18%) SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation.
Conclusion: Making an Informed Choice
The selection between this compound and GSK-J4 for epigenetic research hinges on the specific scientific question being addressed.
-
Choose this compound when your research focuses on the role of LSD1 and the dynamics of H3K4 methylation in processes such as cancer cell proliferation and differentiation. Its reversible nature may be advantageous for studying the transient effects of LSD1 inhibition.
-
Opt for GSK-J4 to investigate the consequences of inhibiting JMJD3/UTX and increasing the repressive H3K27me3 mark. Its broad impact on various signaling pathways and cellular processes makes it a versatile tool for studies in cancer, inflammation, and developmental biology.
By understanding their distinct mechanisms of action, target specificities, and downstream effects, researchers can effectively leverage these powerful chemical probes to unravel the complexities of epigenetic regulation in health and disease. This guide, with its compiled data and detailed protocols, serves as a valuable resource for designing and executing robust and informative epigenetic experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biochem.slu.edu [biochem.slu.edu]
Navigating the Therapeutic Potential of GSK690693: A Comparative Analysis of Monotherapy versus Combination Chemotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data on the pan-Akt inhibitor GSK690693 hydrochloride reveals distinct efficacy profiles when used as a monotherapy versus in combination with traditional chemotherapeutic agents. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of GSK690693's therapeutic potential, detailing its mechanism of action, and summarizing key in vitro and in vivo findings.
Mechanism of Action: Targeting a Key Survival Pathway
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt (protein kinase B) isoforms: Akt1, Akt2, and Akt3.[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers, often contributing to chemotherapy resistance.[4][5][6] By inhibiting Akt, GSK690693 effectively blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2]
Signaling Pathway Overview
The following diagram illustrates the central role of Akt in the PI3K signaling cascade and the point of intervention for GSK690693.
GSK690693 as a Monotherapy: Preclinical Efficacy
In vitro studies have demonstrated that GSK690693 exhibits potent anti-proliferative activity across a broad range of cancer cell lines. However, the efficacy in vivo as a single agent has been described as modest in some models.[7]
| Cell Line Panel | IC50 Range (µM) | Reference |
| Pediatric Preclinical Testing Program (PPTP) | 0.0065 to >10 | [7] |
| Hematologic Neoplasia (112 cell lines) | EC50 < 1 in 55% of cell lines | [8] |
In vivo studies using xenograft models have shown that GSK690693 can delay tumor onset and progression.[9][10] For instance, in a study with genetically defined mouse models, GSK690693 was effective in delaying tumor development in models of lymphoma, endometrial, and ovarian cancer.[10][11]
GSK690693 in Combination with Chemotherapy: A Synergistic Approach
The rationale for combining GSK690693 with conventional chemotherapy lies in the role of Akt in promoting chemoresistance.[6] By inhibiting this pro-survival pathway, GSK690693 has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
Combination with Irinotecan (B1672180)
In preclinical models of colon cancer, the combination of GSK690693 and irinotecan significantly reduced cancer cell survival and tumor progression rates compared to either agent alone.[12]
Combination with Radiotherapy
In nasopharyngeal carcinoma models, co-treatment with GSK690693 and ionizing radiation (IR) resulted in a marked regression of tumor growth and prevented relapse, an effect not observed with either treatment alone.[11]
While direct head-to-head quantitative data for combinations with common agents like paclitaxel, doxorubicin, and cisplatin (B142131) are limited in publicly available literature, the existing evidence strongly suggests a synergistic potential. For instance, the PI3K/Akt pathway is a known mediator of resistance to these agents, and its inhibition is a key strategy to overcome this challenge.[13]
Experimental Protocols
In Vitro Cell Viability Assay (Monotherapy)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of GSK690693 (e.g., 1 nM to 10 µM) for 72-96 hours.[7][9]
-
Viability Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model (Monotherapy)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are treated with GSK690693 (e.g., 30 mg/kg, i.p., daily) or vehicle control.[9]
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for downstream Akt pathway markers).
Experimental Workflow for Combination Studies
Conclusion
The available preclinical data suggests that while GSK690693 demonstrates activity as a monotherapy, its true potential may lie in its ability to enhance the efficacy of conventional chemotherapies. By targeting the pro-survival Akt signaling pathway, GSK690693 can potentially overcome mechanisms of chemoresistance, leading to improved therapeutic outcomes. Further head-to-head comparative studies are warranted to fully elucidate the synergistic effects with a broader range of chemotherapeutic agents and to define optimal combination regimens for various cancer types. The clinical development of GSK690693 was reportedly terminated due to side effects, including transient hyperglycemia.[14] However, the extensive preclinical data provides a valuable foundation for the development of next-generation Akt inhibitors with improved therapeutic windows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Data from GSK690693 Delays Tumor Onset and Progression in Genetically Defined Mouse Models Expressing Activated Akt - Clinical Cancer Research - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Guide to Cross-Validating Protein Kinase B (Akt) Inhibition versus Lysine-Specific Demethylase 1 (LSD1) Knockdown
Introduction
In drug discovery and molecular biology, ensuring that an observed cellular effect is the result of modulating a specific target is paramount. This is often achieved through cross-validation using different methods. This guide addresses the distinct roles of the small molecule inhibitor GSK 690 Hydrochloride and siRNA-mediated knockdown of Lysine-Specific Demethylase 1 (LSD1).
It is critical to clarify that This compound is a potent pan-Akt inhibitor and does not directly target LSD1. Conversely, siRNA knockdown specifically reduces the expression of the LSD1 protein. Therefore, using LSD1 knockdown to directly cross-validate the on-target effects of an Akt inhibitor like GSK 690 is not a standard scientific approach, as they modulate two distinct signaling pathways.
This guide will, therefore, treat these as two separate methods for studying two different targets. We will compare the typical experimental outcomes and methodologies associated with inhibiting the Akt pathway versus silencing the LSD1 gene, providing researchers with a framework for designing experiments to investigate either target.
Comparative Analysis of GSK 690 and LSD1 siRNA
The following table summarizes the key characteristics and experimental considerations when using GSK 690 to inhibit Akt or using siRNA to knock down LSD1.
| Feature | This compound (Akt Inhibitor) | siRNA Knockdown of LSD1 |
| Molecular Target | Protein Kinase B (Akt1, Akt2, Akt3) | LSD1 (also known as KDM1A) mRNA |
| Mechanism of Action | ATP-competitive inhibition of the Akt kinase domain, preventing downstream phosphorylation. | RNA interference leading to the degradation of LSD1 mRNA and reduced protein expression. |
| Typical Concentration | 1-10 µM for cell-based assays | 10-100 nM for transfection |
| Time to Effect | Rapid (minutes to hours) | Slower (24-72 hours to achieve protein knockdown) |
| Specificity Issues | Potential for off-target kinase inhibition at higher concentrations. | Off-target effects due to unintended mRNA binding; requires careful sequence design and control experiments. |
| Validation Method | Western blot for phospho-Akt (Ser473) and downstream targets (e.g., phospho-PRAS40). | Western blot for total LSD1 protein levels; RT-qPCR for LSD1 mRNA levels. |
Experimental Data Comparison
The table below presents hypothetical, yet representative, data from experiments designed to assess the impact of GSK 690 and LSD1 siRNA on a cancer cell line's viability.
| Parameter | Control (Vehicle) | GSK 690 (5 µM) | Control siRNA | LSD1 siRNA (50 nM) |
| Target Protein Level | 100% (p-Akt S473) | 15% ± 4% | 100% (LSD1) | 22% ± 5% |
| Cell Viability (MTT Assay) | 100% | 58% ± 6% | 100% | 75% ± 8% |
| Apoptosis (Annexin V+) | 5% ± 1% | 35% ± 4% | 6% ± 1.5% | 25% ± 3% |
Signaling Pathways and Experimental Workflow
To understand the distinct roles of Akt and LSD1, their respective pathways must be considered.
Caption: The PI3K/Akt signaling pathway, which is inhibited by GSK 690.
LSD1, on the other hand, functions primarily within the nucleus as a histone demethylase, regulating gene expression through epigenetic modifications. Its activity is not directly regulated by the Akt pathway.
An experimental workflow to compare the effects of GSK 690 and LSD1 siRNA would involve treating parallel sets of cells and harvesting them for various downstream analyses.
Caption: Workflow for comparing GSK 690 and LSD1 siRNA effects.
Detailed Experimental Protocols
1. siRNA Knockdown of LSD1
-
Cell Seeding: Plate 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium. In a separate tube, dilute 50 pmol of LSD1 siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 200 µL siRNA-lipid complex to the cells.
-
Incubation and Analysis: Incubate cells for 48-72 hours before harvesting for protein analysis (Western Blot) or functional assays.
2. This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Plate cells at the desired density for the intended assay (e.g., 5 x 10^3 cells/well in a 96-well plate for viability assays).
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of GSK 690 (e.g., 1, 5, 10 µM) or a vehicle control (DMSO at the same final concentration).
-
Incubation and Analysis: Incubate for the desired duration (e.g., 24 hours for signaling studies, 72 hours for viability assays) before analysis.
3. Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-LSD1, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
While both the inhibition of Akt by GSK 690 and the knockdown of LSD1 by siRNA can lead to reduced cell viability and increased apoptosis in cancer cells, they do so by targeting fundamentally different cellular mechanisms. GSK 690 provides a rapid and reversible method to probe the function of the Akt signaling cascade, while siRNA offers a way to study the effects of a specific protein's depletion over a longer period. The choice between these tools depends entirely on the biological question and the specific pathway being investigated. An integrated approach using both tools would be appropriate only if investigating a potential, novel crosstalk between the Akt and LSD1 pathways.
In Vivo Validation of GSK690693 Hydrochloride's Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of GSK690693 Hydrochloride against other therapeutic alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pre-clinical validation of AKT inhibitors.
Mechanism of Action and Signaling Pathway
GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] By inhibiting Akt, GSK690693 disrupts a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and metabolism.[3] Inhibition of Akt by GSK690693 leads to reduced phosphorylation of downstream substrates, including GSK3β, PRAS40, and the FOXO family of transcription factors, ultimately leading to cell cycle arrest and apoptosis.[2][3]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK690693.
Comparative In Vivo Efficacy
Single-Agent Activity in Xenograft Models
GSK690693 has demonstrated significant single-agent anti-tumor activity across a range of human tumor xenograft models. Daily administration of 30 mg/kg has been shown to produce maximal tumor growth inhibition of 58% to 75% in models of ovarian (SKOV-3), prostate (LNCaP), and breast (BT474, HCC-1954) cancer.[2]
| Tumor Model | Cell Line | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Xenograft | SKOV-3 | Ovarian | 30 mg/kg/day, i.p. | 58-75 | [2] |
| Xenograft | LNCaP | Prostate | 30 mg/kg/day, i.p. | 58-75 | [2] |
| Xenograft | BT474 | Breast | 30 mg/kg/day, i.p. | 58-75 | [2] |
| Xenograft | HCC-1954 | Breast | 30 mg/kg/day, i.p. | 58-75 | [2] |
Activity in Genetically Engineered Mouse Models
GSK690693 has also shown efficacy in genetically engineered mouse models that spontaneously develop tumors with hyperactivated Akt signaling. In Lck-MyrAkt2 transgenic mice, which develop lymphomas, GSK690693 delayed tumor onset and progression.[3]
| Mouse Model | Tumor Type | Key Genetic Alteration | Outcome | Reference |
| Lck-MyrAkt2 | Lymphoma | Constitutively active Akt2 | Delayed tumor development and reduced tumor size | [4] |
| Pten+/- | Endometrial Cancer | Heterozygous PTEN loss | Shift to an earlier hyperplastic phenotype | [3] |
| TgMISIIR-TAg-DR26 | Ovarian Carcinoma | SV40 T antigen expression | Delayed tumor progression | [3] |
Comparison with Other AKT Inhibitors: Pediatric Preclinical Testing Program (PPTP)
The PPTP conducted a comparative study of GSK690693 and another AKT inhibitor, MK-2206. While both showed in vitro activity, their in vivo efficacy as single agents was modest. GSK690693 significantly increased event-free survival (EFS) in 11 of 34 solid tumor xenografts, with the most notable activity in osteosarcoma models.[5]
| Agent | In Vivo Model | Dosing Regimen | Key Finding | Reference |
| GSK690693 | Solid Tumor Xenografts (34 models) | 30 mg/kg, daily x 5, for 6 weeks | Significant increase in EFS in 11/34 models, especially osteosarcoma (6/6 models) | [4][5] |
| MK-2206 | Solid Tumor Xenografts (29 models) | 180 mg/kg, 3 times/week, for 4 weeks | Significant increase in EFS in 12/29 models, most frequently in osteosarcoma (6/6 models) | [4] |
Combination Therapy
The anti-tumor activity of GSK690693 can be enhanced when used in combination with other anti-cancer agents.
Combination with Chemotherapy (Irinotecan)
In colon cancer models, the combination of GSK690693 with the topoisomerase I inhibitor irinotecan (B1672180) has shown to be more effective than either agent alone. This combination has been observed to reduce colon cancer cell survival and tumor progression.[6]
Combination with Radiotherapy
In a nasopharyngeal carcinoma (NPC) xenograft model, co-treatment with GSK690693 and ionizing radiation (IR) resulted in marked regression of tumor growth and prevented relapse, whereas GSK690693 alone had a minimal effect.[6] This suggests that GSK690693 can act as a radiosensitizer.
| Combination | Cancer Type | In Vivo Model | Key Finding | Reference |
| GSK690693 + Irinotecan | Colon Cancer | Xenograft | Significantly reduced tumor progression | [6] |
| GSK690693 + Radiotherapy | Nasopharyngeal Carcinoma | Xenograft | Marked tumor regression and prevention of relapse | [6] |
Experimental Protocols
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of an anti-tumor agent like GSK690693.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
Detailed Protocol for Human Tumor Xenograft Models
1. Cell Line Culture and Preparation:
-
Human cancer cell lines (e.g., BT474 for breast cancer, LNCaP for prostate cancer) are cultured in appropriate media and conditions to maintain exponential growth.[7][8]
-
Prior to injection, cells are harvested, and a viability count is performed (e.g., using trypan blue exclusion) to ensure high viability (>95%).[7]
-
Cells are resuspended in a suitable medium, often mixed with Matrigel, to the desired concentration for injection.[7][9]
2. Animal Models and Tumor Implantation:
-
Immunocompromised mice (e.g., female CD1 Swiss Nude mice or C.B-17 SCID mice) are used to prevent rejection of human tumor cells.[10]
-
For subcutaneous models, a specific number of cells (e.g., 1-5 million) in a defined volume (e.g., 100-200 µL) is injected into the flank of each mouse.[7][8]
-
For orthotopic models, cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer).
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements, typically twice a week. Tumor volume is calculated using the formula: (length × width²) / 2.[11]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[11]
4. Drug Formulation and Administration:
-
GSK690693 Hydrochloride is formulated in a vehicle suitable for in vivo administration, such as 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water or 5% dextrose.[3][11]
-
The drug is typically administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg once daily.[11]
5. Efficacy Evaluation and Endpoint Analysis:
-
Tumor volumes and mouse body weights are recorded regularly throughout the study to assess efficacy and toxicity.[8]
-
The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the average tumor growth of the treated group compared to the vehicle-treated control group at the end of the study.[11]
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess the phosphorylation status of Akt substrates.[11]
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of GSK690693 Hydrochloride and Other Small Molecule Inhibitors of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver of tumorigenesis. This has made the pathway a prime target for the development of small molecule inhibitors. This guide provides a comparative analysis of GSK690693 Hydrochloride, a potent pan-Akt inhibitor, with other notable inhibitors targeting the PI3K/Akt pathway, including the allosteric Akt inhibitor MK-2206, the ATP-competitive Akt inhibitor Ipatasertib, and the PI3K inhibitors Idelalisib and Alpelisib (B612111). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Target Specificity
The inhibitors discussed herein target different nodes of the PI3K/Akt pathway with distinct mechanisms of action. GSK690693 and Ipatasertib are ATP-competitive inhibitors that bind to the kinase domain of Akt, while MK-2206 is an allosteric inhibitor that binds to a site outside of the active site, locking the kinase in an inactive conformation.[1] Idelalisib and Alpelisib, on the other hand, target the upstream lipid kinase PI3K, with isoform-specific profiles.
GSK690693 Hydrochloride is a potent, ATP-competitive, pan-Akt inhibitor targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[2][3] While highly selective for Akt isoforms, it also demonstrates inhibitory activity against other members of the AGC kinase family, such as PKA and PKC, as well as some kinases in the CAMK and STE families.[4][5]
MK-2206 is an orally active, allosteric inhibitor of all three Akt isoforms.[2][5][6] Its allosteric mechanism provides a high degree of selectivity for Akt over other kinases.[7]
Ipatasertib (GDC-0068) is a potent and selective ATP-competitive inhibitor of all three Akt isoforms.[8][9] It exhibits greater than 100-fold selectivity over other related kinases.[8]
Idelalisib (CAL-101) is a highly selective inhibitor of the p110δ isoform of PI3K.[10][11] This isoform is predominantly expressed in hematopoietic cells, making Idelalisib particularly effective in B-cell malignancies.[11][12]
Alpelisib (BYL-719) is an oral inhibitor that specifically targets the p110α isoform of PI3K.[13][14] Mutations in the PIK3CA gene, which encodes the p110α subunit, are common in many cancers, making Alpelisib a targeted therapy for these malignancies.[14]
In Vitro Potency and Cellular Activity
The efficacy of these inhibitors has been extensively characterized in a variety of in vitro assays, including kinase activity assays and cellular proliferation assays across numerous cancer cell lines.
Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against their primary targets.
| Inhibitor | Target | IC50 (nM) | References |
| GSK690693 | Akt1 | 2 | [2] |
| Akt2 | 13 | [2] | |
| Akt3 | 9 | [2] | |
| MK-2206 | Akt1 | 8 | [5][6] |
| Akt2 | 12 | [5][6] | |
| Akt3 | 65 | [5][6] | |
| Ipatasertib | Akt1 | 5 | [8] |
| Akt2 | 18 | [8] | |
| Akt3 | 8 | [8] | |
| Idelalisib | PI3Kδ | 2.5 | [10] |
| PI3Kα | >8600 | [15] | |
| PI3Kβ | >4000 | [15] | |
| PI3Kγ | >2100 | [15] | |
| Alpelisib | PI3Kα | 5 | [13] |
| PI3Kβ | 1200 | [13] | |
| PI3Kδ | 290 | [13] | |
| PI3Kγ | 250 | [13] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these inhibitors have been demonstrated in a wide range of cancer cell lines. The IC50 values for cell viability are dependent on the genetic background of the cell line, particularly the status of the PI3K/Akt pathway.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | References |
| GSK690693 | BT474 | Breast Cancer | 86 | [4] |
| LNCaP | Prostate Cancer | 147 | [4] | |
| T47D | Breast Cancer | 72 | [4] | |
| MK-2206 | CNE-1 | Nasopharyngeal Cancer | ~3000-5000 | [2] |
| SUNE-1 | Nasopharyngeal Cancer | <1000 | [2] | |
| Ipatasertib | ARK1 (PTEN wt) | Uterine Serous Carcinoma | 6620 | [16] |
| SPEC-2 (PTEN null) | Uterine Serous Carcinoma | 2050 | [16] | |
| Idelalisib | SU-DHL-5 | B-cell Lymphoma | ~100-1000 (EC50) | [10] |
| Alpelisib | SKBR-3-PR | Breast Cancer | 1570 | [13] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. selleckchem.com [selleckchem.com]
- 11. nbinno.com [nbinno.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 15. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of GSK690693 Hydrochloride with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. GSK690693 Hydrochloride, a potent pan-Akt inhibitor, has emerged as a promising candidate for combination therapies due to its central role in the PI3K/Akt signaling pathway, a critical driver of cell survival and proliferation in many cancers. This guide provides a comparative analysis of the synergistic effects of GSK690693 when combined with other anticancer agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the PI3K/Akt Pathway
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key nodes in the PI3K/Akt signaling cascade.[1][2] By inhibiting Akt, GSK690693 effectively blocks downstream signaling that promotes cell survival, proliferation, and resistance to apoptosis. This targeted approach makes it a rational partner for combination with drugs that act on parallel or downstream pathways, or with cytotoxic agents where Akt activation is a known resistance mechanism.
Synergistic Combinations: Quantitative Analysis
The synergistic potential of GSK690693 has been evaluated in combination with various classes of anticancer drugs. The following tables summarize key quantitative data from preclinical studies, primarily focusing on the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of GSK690693 in Combination with a MEK Inhibitor (GSK1120212) in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines
| Cell Line | GSK690693 IC50 (µM) | GSK1120212 IC50 (nM) | Combination IC50 (GSK1120212:GSK690693 ratio) | Combination Index (CI) | Synergy Level |
| 3.27 | ~1 | >1000 | 5:1 | < 1 | Synergistic |
| Sw1990 | >1 | >1000 | 5:1 | < 1 | Synergistic |
Data extracted from a study on the role of RAF/MEK/ERK signaling in pancreatic cancer.
The data clearly indicates a synergistic interaction between GSK690693 and the MEK inhibitor GSK1120212 in pancreatic cancer cells. This suggests that dual inhibition of the PI3K/Akt and MAPK/ERK pathways could be a promising therapeutic strategy for this malignancy.
Table 2: Comparative Synergistic Effects of AKT Inhibitors with Other Targeted Therapies and Chemotherapies (Data from analogous AKT inhibitors)
| Cancer Type | AKT Inhibitor | Combination Drug | Effect |
| Melanoma | MK-2206 | MEK162 (MEK Inhibitor) | Synergistic growth inhibition and cell death[3] |
| HER2+ Breast Cancer | MK-2206 | Lapatinib (B449) (HER2/EGFR Inhibitor) | Potential to overcome resistance[4] |
| Prostate Cancer | Capivasertib | Docetaxel (Chemotherapy) | Synergistic decrease in tumor growth in vitro[5] |
| Breast Cancer | Not Specified | Rapamycin (mTOR Inhibitor) | Synergistic with paclitaxel, carboplatin, and vinorelbine[6] |
These findings with other AKT inhibitors strongly suggest that GSK690693 is likely to exhibit similar synergistic effects when combined with inhibitors of the MAPK and HER2 pathways, as well as with taxane-based chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of synergistic effects.
Cell Viability and Synergy Analysis
1. Cell Culture:
-
Pancreatic ductal adenocarcinoma cell lines (e.g., 3.27, Sw1990) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
GSK690693 and the combination drug (e.g., GSK1120212) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media.
3. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with GSK690693 alone, the combination drug alone, or a fixed-ratio combination of both drugs over a range of concentrations. A vehicle control (DMSO) is also included.
4. Viability Assay (e.g., MTT or CellTiter-Glo):
-
After a 72-hour incubation period, cell viability is assessed.
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence is measured to determine the amount of ATP, which is proportional to the number of viable cells.
-
5. Data Analysis and Combination Index (CI) Calculation:
-
The IC50 values (the concentration of drug that inhibits cell growth by 50%) for each single agent and the combination are calculated from the dose-response curves.
-
The Combination Index (CI) is calculated using the Chou-Talalay method. This method quantitatively determines the nature of the drug interaction. Software such as CompuSyn can be used for this analysis.
In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
2. Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., prostate cancer cells) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Tumor volume is monitored regularly using calipers.
-
Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, GSK690693 alone, combination drug alone, and the combination of both drugs.
-
Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
4. Monitoring and Endpoint:
-
Tumor volumes and body weights are measured throughout the study.
-
The study is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis (e.g., immunohistochemistry).
5. Data Analysis:
-
Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research.
References
- 1. Role of lapatinib alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Phase I Study of an AKT Inhibitor (MK-2206) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Akt Inhibition: A Comparative Guide to GSK690693 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK690693 Hydrochloride, a potent pan-Akt inhibitor, with other commercially available alternatives. This document outlines the validation of its effects on specific downstream targets and offers detailed experimental protocols to support further investigation.
An important clarification is necessary regarding the nomenclature. The compound commonly known in scientific literature as the pan-Akt inhibitor is GSK690693 . There is another distinct compound, GSK690 , which is an inhibitor of Lysine Specific Demethylase 1 (LSD1). Given the focus on kinase signaling pathways and protein targets, this guide will concentrate on the widely studied pan-Akt inhibitor, GSK690693. A brief overview of GSK690 is provided at the end for distinction.
GSK690693: A Potent Pan-Akt Inhibitor
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are central nodes in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. GSK690693 exerts its effects by binding to the kinase domain of Akt, preventing the phosphorylation of its downstream substrates.
The validation of GSK690693's effect is primarily observed through the reduced phosphorylation of key downstream targets, rather than direct modulation of gene expression. These targets include:
-
GSK3β (Glycogen Synthase Kinase 3 Beta): Inhibition of Akt leads to decreased phosphorylation of GSK3β at Serine 9.
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): GSK690693 treatment reduces the phosphorylation of PRAS40.
-
FOXO (Forkhead Box Protein O): Inhibition of Akt signaling leads to decreased phosphorylation of FOXO transcription factors (e.g., FOXO1A/FOXO3A), which can result in their nuclear translocation and modulation of target gene expression related to apoptosis and cell cycle arrest.
Comparative Analysis of Pan-Akt Inhibitors
The following tables provide a quantitative comparison of GSK690693 with other well-characterized pan-Akt inhibitors. The data is compiled from various cell-free kinase assays and cellular assays.
| Inhibitor | Akt1 (IC50/Ki) | Akt2 (IC50/Ki) | Akt3 (IC50/Ki) | Other Notable Targets (IC50/Ki) |
| GSK690693 | 2 nM | 13 nM | 9 nM | PKA (24 nM), PrkX (5 nM), PKC isozymes (2-21 nM), AMPK (50 nM), DAPK3 (81 nM), PAK4 (10 nM), PAK5 (52 nM), PAK6 (6 nM) |
| Ipatasertib (GDC-0068) | 5 nM | 18 nM | 8 nM | PRKG1α (98 nM), PRKG1β (69 nM), p70S6K (860 nM) |
| Capivasertib (AZD5363) | 3 nM | 8 nM | 8 nM | Similar to P70S6K/PKA |
| Afuresertib (GSK2110183) | 0.08 nM (Ki) | 2 nM (Ki) | 2.6 nM (Ki) | - |
| MK-2206 (Allosteric) | ~20 nM (cellular IC50 for Akt1 kinase activity) | 2- to 6-fold less potent against Akt2 and Akt3 | 2- to 6-fold less potent against Akt2 and Akt3 | Highly selective for Akt |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. Ki values represent the inhibition constant. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating inhibitor efficacy, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of GSK690693.
Caption: General experimental workflow for validating the efficacy of Akt inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of GSK690693 and its alternatives.
Protocol 1: Western Blot for Phosphorylated Akt and Downstream Targets
This protocol details the detection of phosphorylated proteins to assess the inhibition of the Akt pathway.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., BT474, LNCaP) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal Akt phosphorylation.
-
Treat cells with varying concentrations of GSK690693 or alternative inhibitors for a specified time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473, anti-phospho-GSK3β Ser9) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) or a housekeeping protein (e.g., β-actin).
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of the compounds on Akt kinase activity.
1. Reagents and Setup:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme.
-
GSK-3 fusion protein as a substrate.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
ATP solution.
-
GSK690693 and alternative inhibitors at various concentrations.
2. Kinase Reaction:
-
In a 96-well plate, add the kinase buffer.
-
Add the test inhibitor at the desired concentration.
-
Add the recombinant Akt enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate and ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
3. Detection:
-
The method of detection can vary. A common method is to measure the amount of phosphorylated substrate.
-
Luminescent-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, followed by another reagent that converts the produced ADP back to ATP, which is then detected via a luciferase-luciferin reaction. The luminescent signal is proportional to the kinase activity.
-
Western Blot: The reaction can be stopped by adding SDS sample buffer, and the products can be run on an SDS-PAGE gel. The phosphorylated GSK-3 substrate can then be detected by Western blotting using a phospho-specific antibody.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A Note on GSK690: The LSD1 Inhibitor
It is crucial to distinguish GSK690693 from GSK690. GSK690 is a reversible inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone demethylation and epigenetic regulation of gene expression. Its mechanism of action is fundamentally different from the Akt inhibitor. Inhibition of LSD1 by GSK690 would be validated by assessing changes in histone methylation marks (e.g., H3K4me1/2, H3K9me1/2) and the expression of LSD1 target genes, rather than protein phosphorylation cascades.
This guide provides a foundational framework for the comparative validation of GSK690693. Researchers are encouraged to adapt the provided protocols to their specific experimental systems and consult the cited literature for further details.
A Head-to-Head Showdown: GSK690693 Hydrochloride vs. Tranylcypromine-Based Inhibitors in Cellular Signaling
In the landscape of targeted therapeutics, inhibitors of key signaling pathways have become cornerstones of modern drug development. This guide provides a detailed, data-driven comparison of two distinct classes of inhibitors: GSK690693 Hydrochloride, a potent pan-Akt inhibitor, and tranylcypromine-based inhibitors, which have dual activity against monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanistic underpinnings of these compounds.
Mechanism of Action: A Tale of Two Pathways
GSK690693 Hydrochloride: Targeting the PI3K/Akt Survival Pathway
GSK690693 Hydrochloride is an ATP-competitive pan-Akt inhibitor, targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth in response to extracellular signals.[4][5][6][7] By inhibiting Akt, GSK690693 effectively blocks downstream signaling events that promote cell survival and proliferation, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[8][9]
Tranylcypromine-Based Inhibitors: From Neurotransmitters to Epigenetics
Tranylcypromine (B92988) is a well-established irreversible and non-selective inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that catabolize neurotransmitters like serotonin (B10506) and norepinephrine.[10][11][12] This activity is the basis for its use as an antidepressant.[13] More recently, tranylcypromine and its derivatives have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), a histone demethylase implicated in the regulation of gene expression and overexpressed in various cancers.[14][15][16] By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and the inhibition of cell proliferation.[17][18]
Quantitative Performance: A Comparative Look at Potency
Direct head-to-head studies comparing the anti-proliferative effects of GSK690693 and tranylcypromine-based LSD1 inhibitors in the same cancer cell lines are emerging. The following tables summarize key quantitative data from independent studies to provide a comparative perspective on their potency.
Table 1: In Vitro Potency of GSK690693 Hydrochloride Against Akt Kinases
| Target | IC50 (nM) |
| Akt1 | 2[1][2] |
| Akt2 | 13[1][2] |
| Akt3 | 9[1][2][19] |
Table 2: In Vitro Potency of Tranylcypromine and its Analogs Against MAO and LSD1
| Compound | Target | IC50 (µM) |
| Tranylcypromine | MAO-A | 2.3 |
| Tranylcypromine | MAO-B | 0.95 |
| Tranylcypromine | LSD1 | < 2[14] |
| TCP-based Analog 1e | LSD1 | Low nanomolar range[20] |
| TCP-based Analog 3a | LSD1 | Low nanomolar range[20] |
Table 3: Cellular Anti-Proliferative Activity of GSK690693 Hydrochloride
| Cell Line | Cancer Type | IC50 (nM) |
| COG-LL-317 | T-cell ALL | 6.5[21] |
| T47D | Breast Cancer | 72[1] |
| ZR-75-1 | Breast Cancer | 79[1] |
| BT474 | Breast Cancer | 86[1] |
| LNCaP | Prostate Cancer | 147[1] |
Table 4: Cellular Anti-Proliferative Activity of Tranylcypromine-Based LSD1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| TCP-based Analog 3a | MV4-11 | AML | Sub-micromolar[20] |
| TCP-based Analog 3c | NB4 | APL | Sub-micromolar[20] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and representative experimental workflows, the following diagrams are provided.
Caption: Signaling pathway targeted by GSK690693 Hydrochloride.
Caption: Dual mechanism of action of tranylcypromine-based inhibitors.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
In Vitro Kinase Assay for GSK690693
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK690693 against Akt isoforms.
-
Procedure:
-
Purified, active Akt1, Akt2, or Akt3 enzymes are incubated with varying concentrations of GSK690693 for a defined period (e.g., 30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a reaction mixture containing a peptide substrate, ATP (including radiolabeled ATP, e.g., [γ-³³P]ATP), and necessary cofactors (e.g., MgCl₂).
-
The reaction is allowed to proceed for a specific time (e.g., 45 minutes) at room temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable method, such as scintillation counting or a fluorescence-based assay.
-
IC50 values are calculated by fitting the data to a dose-response curve.[1]
-
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the inhibitor (GSK690693 or a tranylcypromine-based inhibitor) for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][21]
-
Western Blot Analysis
-
Objective: To assess the effect of inhibitors on the phosphorylation status of target proteins (for GSK690693) or the expression levels of target-regulated proteins (for tranylcypromine-based inhibitors).
-
Procedure:
-
Cells are treated with the inhibitor at various concentrations for a specific time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, LSD1, or downstream targets like GFI-1b).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8][20]
-
Conclusion
GSK690693 Hydrochloride and tranylcypromine-based inhibitors represent two distinct and potent classes of anti-cancer agents that target fundamental cellular processes. GSK690693 acts as a direct inhibitor of the pro-survival PI3K/Akt pathway, with low nanomolar potency against its kinase targets. Tranylcypromine-based inhibitors, on the other hand, exhibit a dual mechanism of action, inhibiting both MAOs and, more relevant to oncology, the epigenetic regulator LSD1. While direct comparative data is still expanding, the available evidence suggests that both classes of compounds can inhibit the proliferation of cancer cells at sub-micromolar to nanomolar concentrations. The choice between these inhibitors will likely depend on the specific molecular drivers of the cancer being targeted, with tumors harboring PI3K/Akt pathway alterations being more susceptible to GSK690693, and those dependent on epigenetic dysregulation being potential candidates for tranylcypromine-based LSD1 inhibitors. Further head-to-head studies are warranted to fully elucidate the relative therapeutic potential of these two promising classes of inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. cusabio.com [cusabio.com]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 16. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of GSK 690 Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling GSK 690 Hydrochloride, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE.[5] Liquid spills should be absorbed with an inert material, while solid spills should be carefully collected to avoid dust generation.[5] All contaminated materials must be collected and disposed of as hazardous waste.[3][5]
Summary of Key Information
| Characteristic | Information | Source |
| Chemical Nature | Reversible inhibitor of lysine-specific demethylase 1 (LSD1) | [1][2] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2] |
| Recommended Storage (In Solvent) | -80°C for up to 1 year | [2] |
| Known Incompatibilities | Strong acids and strong oxidizing agents | [6] |
| Primary Disposal Route | Approved hazardous waste disposal facility | [5] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended best practices for the disposal of this compound and associated waste.
| Step | Procedure |
| 1. Segregation | Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[5][7] |
| 2. Containerization | Use a chemically compatible container that is in good condition. Ensure the container is securely closed when not in use.[5] |
| 3. Labeling | Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound." Also, add any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5][7] |
| 4. Storage | Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. The storage location should be away from incompatible materials.[5] |
| 5. Disposal Arrangement | Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[5] Follow all institutional procedures for scheduling and documentation. |
| 6. Empty Containers | Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] |
Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. msdsdigital.com [msdsdigital.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling GSK 690 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of GSK 690 Hydrochloride, a reversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following table summarizes the necessary equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves. |
| Body Protection | Impervious Clothing | A standard laboratory coat is required. |
| Respiratory Protection | Suitable Respirator | To be used in case of aerosol formation or inadequate ventilation. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and purity of this compound.
| Aspect | Guideline |
| Handling | Avoid inhalation of dust and contact with eyes and skin.[1] Use only in well-ventilated areas.[1] |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (Solvent) | Store at -80°C for up to 1 year. |
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures.[1]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with soap and water. Remove contaminated clothing.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Accidental Release and Disposal
In case of a spill, use full personal protective equipment and ensure adequate ventilation.[1] Prevent the chemical from entering drains or watercourses. Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a Stock Solution
A common procedure in the laboratory is the preparation of a stock solution. The following is a general protocol for dissolving this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a fume hood, add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the powder to achieve the desired concentration.
-
Sonication: If necessary, sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Key Processes
To further clarify operational logistics and the compound's mechanism of action, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
